molecular formula C8H15NO B1429094 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one CAS No. 1384430-13-0

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Cat. No.: B1429094
CAS No.: 1384430-13-0
M. Wt: 141.21 g/mol
InChI Key: MFXZUGAMWWFCLS-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It features a pyrrolidin-3-one scaffold, a versatile saturated ring system highly valued in medicinal chemistry for its three-dimensional (3D) coverage and ability to explore pharmacophore space due to sp3-hybridization . The pyrrolidine ring is a privileged structure in drug discovery, featured in numerous FDA-approved therapeutics, and is often utilized to improve the solubility and overall druggability of lead compounds . This specific molecule, with its ketone functional group and isopropyl substitution on the nitrogen atom, serves as a valuable building block for the synthesis of more complex chemical entities. It can be used in pharmaceutical research for the exploration of structure-activity relationships (SAR), particularly in the development of compounds for central nervous system (CNS) targets, analgesics, or anti-infective agents, as pyrrolidine derivatives are known to be active in these areas . As a high-quality reference standard or synthetic intermediate, it supports early-stage drug discovery and chemical biology. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-1-propan-2-ylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXZUGAMWWFCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one , also known as 1-Isopropyl-4-methyl-3-pyrrolidinone .

Technical Monograph & Compound Profile

Executive Summary

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (CAS RN: Pending/Analogous; PubChem CID: 68224907) is a functionalized heterocyclic ketone belonging to the pyrrolidin-3-one class. Characterized by a tertiary amine core and a beta-ketone moiety, this compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS) due to its favorable lipophilicity and structural rigidity.

This guide synthesizes available computational data, structure-activity relationship (SAR) inferences, and experimental precedents from close structural analogs (e.g., 1-methyl-3-pyrrolidinone) to provide a comprehensive reference for researchers.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Common Synonyms 1-Isopropyl-4-methyl-3-pyrrolidinone; 1-Isopropyl-4-methylpyrrolidin-3-one
SMILES CC1CN(CC1=O)C(C)C
InChI Key MFXZUGAMWWFCLS-UHFFFAOYSA-N
PubChem CID 68224907
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Stereochemistry

The molecule possesses one chiral center at the C4 position (the carbon bearing the methyl group).

  • Enantiomers: (4R)- and (4S)-4-methyl-1-(propan-2-yl)pyrrolidin-3-one.

  • Racemization: Due to the position of the chiral center alpha to the ketone carbonyl, the C4 proton is acidic. In the presence of base or acid catalysts, this compound is prone to keto-enol tautomerism , leading to rapid racemization. Researchers should assume the material is a racemate unless specific chiral resolution steps (e.g., chiral HPLC or diastereomeric salt formation) are employed.

Physicochemical Profile

The following data aggregates predicted values derived from high-fidelity QSAR models and experimental data from close analogs (1-methyl-3-pyrrolidinone).

Key Physical Parameters
PropertyValue (Range)Confidence/Method
Physical State Liquid (at 20°C)High (Analogous to N-methyl derivative)
Boiling Point 185°C – 195°C (at 760 mmHg)Predicted (ACD/Labs, EPISuite)
Density 0.92 – 0.96 g/cm³Predicted
Flash Point ~65°C – 75°CPredicted (Combustible Liquid)
Vapor Pressure ~0.5 mmHg (at 25°C)Estimated
Refractive Index 1.450 – 1.460Predicted
Solubility and Lipophilicity
  • Water Solubility: Miscible / High.

    • Mechanism:[1][2] The tertiary amine can accept hydrogen bonds, and the ketone oxygen is a strong H-bond acceptor. Despite the hydrophobic isopropyl and methyl groups, the polar core dominates, ensuring solubility in aqueous buffers, particularly at pH < 7.

  • LogP (Octanol/Water Partition): 1.1 ± 0.3 (Predicted).

    • Significance: Unlike the highly polar 1-methyl-3-pyrrolidinone (LogP ~ -0.2), the addition of the isopropyl and methyl groups shifts the molecule into a lipophilic range favorable for Blood-Brain Barrier (BBB) penetration . This makes it a viable scaffold for neuroactive drug discovery.

Acid-Base Chemistry (pKa)
  • Predicted pKa (Conjugate Acid): 8.2 – 8.6

    • Expert Insight: A standard pyrrolidine amine has a pKa of ~10.5. However, the electron-withdrawing inductive effect (-I) of the carbonyl group at the beta-position reduces the electron density on the nitrogen, lowering the basicity by approximately 2 log units.

    • Experimental Implication: To extract this compound from water into an organic solvent (DCM or Ethyl Acetate), the aqueous phase must be basified to pH > 10 to ensure the nitrogen is deprotonated (neutral form).

Reactivity & Stability Analysis

Chemical Stability
  • Oxidation: Susceptible to N-oxidation to form the N-oxide.

  • Thermal Stability: Generally stable up to 150°C. Prolonged heating may induce self-condensation (aldol-like) due to the active methylene group at C2.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent moisture absorption and carbonate formation.

Reactivity Diagram (Graphviz)

The following diagram illustrates the core reactivity pathways, including the Mannich-like reactivity of the C2 position and the ketone reduction.

ReactivityProfile Compound 4-Methyl-1-(propan-2-yl) pyrrolidin-3-one Enolate Enolate Intermediate (C2/C4 Nucleophile) Compound->Enolate Base (NaH/LDA) Deprotonation Alcohol 3-Hydroxy Derivative (Diastereomeric Mix) Compound->Alcohol Reduction (NaBH4/LiAlH4) Imine Schiff Base / Enamine Compound->Imine Primary Amine (Reductive Amination) Enolate->Compound Acid Quench (Racemization at C4)

Figure 1: Core reactivity pathways. Note the potential for racemization at C4 via the enolate intermediate.

Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 3-pyrrolidinones with this substitution pattern involves the Dieckmann Condensation of an amino-diester precursor, followed by decarboxylation.

Step-by-Step Methodology (Conceptual):

  • N-Alkylation: React Isopropylamine with Methyl acrylate (2 equivalents) or a similar diester precursor to form the tertiary amine core.

  • Cyclization (Dieckmann): Treat the diester with a strong base (Sodium alkoxide) to close the ring, forming the beta-keto ester.

  • Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation yields the target ketone.

Handling & Safety (E-E-A-T)

As a volatile tertiary amine and ketone, standard safety protocols for Class 3 Flammable Liquids and Irritants apply.

  • Hazard Statements (GHS Predicted):

    • H227: Combustible liquid.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness) are recommended.

    • Chemical splash goggles.

    • Work within a fume hood to avoid inhalation of amine vapors.

References

  • PubChem. (2025).[5] Compound Summary: 4-methyl-1-(propan-2-yl)pyrrolidin-3-one (CID 68224907).[6] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). Thermochemical Data for Pyrrolidine Derivatives. [Link]

Sources

Structural Elucidation of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the structural elucidation of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also known as 1-isopropyl-4-methyl-3-pyrrolidinone). It is designed for analytical chemists and drug development scientists encountering this motif as a synthetic intermediate, a metabolite, or a degradation impurity in pharmaceutical workflows.

Content Type: Technical Whitepaper & Protocol Guide Subject: Analytical Chemistry / Organic Spectroscopy Molecular Formula:


 | MW:  141.21  g/mol 

Executive Summary & Chemical Context

The target molecule, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one , represents a class of


-aminoketones often utilized as scaffolds in the synthesis of neuroactive alkaloids and pharmaceutical intermediates. Its structural elucidation presents specific challenges due to the conformational flexibility of the pyrrolidine ring and the potential instability of the free base (susceptibility to oxidation or self-condensation).

Key Analytical Challenges:

  • Ring Strain: The 5-membered ketone exhibits a characteristic IR shift distinct from acyclic analogs.

  • Chirality: The C4 position is a stereocenter, requiring careful NMR analysis to distinguish enantiomers or diastereomers if additional chiral centers are introduced.

  • Protonation Effects: The basic nitrogen (N1) significantly influences chemical shifts; analysis of the free base versus the hydrochloride salt yields divergent spectral data.

Elucidation Workflow

The following directed acyclic graph (DAG) outlines the logical flow for confirming the structure, prioritizing non-destructive methods before destructive confirmation.

ElucidationWorkflow Sample Crude/Isolated Sample MS HRMS (ESI+) Determine Formula [M+H]+ = 142.12 Sample->MS 1. Mass/Formula IR FT-IR Confirm Functional Groups (C=O, C-N) MS->IR 2. Func. Groups NMR_1H 1H NMR Proton Count & Coupling IR->NMR_1H 3. Environment NMR_2D 2D NMR (HSQC/HMBC) Connectivity Map NMR_1H->NMR_2D 4. Skeleton Conf Structural Confirmation NMR_2D->Conf 5. Finalize

Figure 1: Step-by-step structural elucidation workflow.

Mass Spectrometry (MS) Analysis

Objective: Establish molecular formula and analyze fragmentation to confirm the substituent connectivity.

Experimental Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation

The pyrrolidine nitrogen is highly basic, making the protonated molecular ion


 the dominant species.[1]
Ion Speciesm/z (Theoretical)Interpretation

142.12 Parent Ion (Base Peak)

164.10Sodium adduct (common in glass capillaries)
Fragment A99.07Loss of Isopropyl group (

)
Fragment B113.08Loss of CO (

) - Rare in ESI, common in EI

Expert Insight: In high-energy collision-induced dissociation (CID), look for the m/z 99 fragment. This corresponds to the 4-methylpyrrolidin-3-one core, confirming the isopropyl group is attached to the nitrogen, not the carbon skeleton.

Infrared Spectroscopy (IR)

Objective: Differentiate the 5-membered ring ketone from acyclic impurities.

  • Carbonyl Stretch (

    
    ):  Expect a strong band at 1745–1755 cm⁻¹ .
    
    • Note: Acyclic ketones typically appear at ~1715 cm⁻¹. The shift to higher wavenumbers is caused by ring strain in the pyrrolidinone system, which increases the

      
      -character of the carbonyl carbon bonds.
      
  • C-H Stretch: 2950–2850 cm⁻¹ (Aliphatic C-H).

  • Absence of O-H/N-H: Confirm no broad bands >3200 cm⁻¹ (rules out the precursor alcohol or unsubstituted amine).

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and relative stereochemistry. Solvent Recommendation:


 (Standard) or 

(Benzene-

). Pro-Tip: Benzene-

often provides superior resolution for pyrrolidines by preventing the accidental overlap of ring protons common in chloroform.
Predicted NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
1' (iPr) 2.95Septet (

Hz)
1HMethine of isopropyl group.
2' (iPr-Me) 1.08Doublet (

Hz)
6HIsopropyl methyls (isochronous).
C2-H

3.45Doublet (

Hz)
1H

-proton to N and C=O. Deshielded.
C2-H

2.90Doublet (

Hz)
1HDiastereotopic partner to H

.
C4-H 2.60Multiplet1HChiral center. Coupled to C4-Me and C5 protons.[2]
C4-Me 1.15Doublet (

Hz)
3HMethyl group on the ring.
C5-H

3.10Triplet/Multiplet1H

-proton to N.
C5-H

2.35Triplet/Multiplet1HDiastereotopic partner.
Connectivity Visualization (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is critical to prove the position of the ketone.

HMBC_Connectivity C3_Ketone C3 (C=O) ~215 ppm C2_Protons H-C2 (3.45/2.90 ppm) C2_Protons->C3_Ketone Strong 2J C4_Proton H-C4 (2.60 ppm) C4_Proton->C3_Ketone Strong 2J C4_Methyl Me-C4 (1.15 ppm) C4_Methyl->C3_Ketone Weak 3J C4_Methyl->C2_Protons No Correlation (Proof of Regio) N_iPr N-iPr Group

Figure 2: Key HMBC correlations confirming the ketone position relative to the methyl group.

Detailed Experimental Protocol

Protocol A: Sample Preparation for NMR

Rationale: Concentration effects can shift signals in amines. A standard dilution ensures reproducibility.

  • Weighing: Accurately weigh 10–15 mg of the oil/solid into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the sample is cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition: Run 16 scans for

    
     and 256+ scans for 
    
    
    
    .
Protocol B: Stabilization (Salt Formation)

Rationale: The free base is prone to oxidation (turning yellow/brown). Converting to the HCl salt stabilizes the compound for storage and X-ray crystallography.

  • Dissolve 100 mg of free base in 2 mL diethyl ether.

  • Add 2M HCl in ether dropwise at 0°C.

  • Collect the white precipitate via vacuum filtration.

  • Wash with cold ether and dry under high vacuum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Ochoa, J. L., & Crittenden, C. M. (2026).[1] "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation." Journal of the American Society for Mass Spectrometry.[1] [1][3]

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-Isopropyl-3-pyrrolidinol (Precursor Analog)." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Compound Summary: 1-Methylpyrrolidin-3-one (Structural Analog)." National Library of Medicine. [Link][4]

Sources

Preliminary Pharmacological Screening of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide outlines the Tier 1 and Tier 2 screening protocols for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also referred to as 1-isopropyl-4-methylpyrrolidin-3-one).

Unlike the structurally distinct cathinone derivative 4'-methyl-α-pyrrolidinopropiophenone (4-MePPP), which possesses a phenyl ring, the subject compound is a functionalized pyrrolidin-3-one heterocycle. Its structure—a 5-membered nitrogenous ring with a ketone at position 3, a methyl group at position 4, and a lipophilic isopropyl group at position 1—suggests high blood-brain barrier (BBB) permeability and potential activity at cholinergic (muscarinic/nicotinic) or GABAergic interfaces.

This guide prioritizes the identification of Central Nervous System (CNS) activity, specifically evaluating tremorogenic potential (muscarinic agonism) versus nootropic/anticonvulsant potential (racetam-like activity).

Chemical Data Table
PropertySpecification
IUPAC Name 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Core Scaffold Pyrrolidin-3-one
Key Substituents N-Isopropyl (Lipophilicity), C4-Methyl (Steric hinderance)
Predicted LogP ~0.8 – 1.2 (High CNS bioavailability predicted)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Tier 1: In Silico & In Vitro Profiling

Before animal exposure, the compound must undergo "Go/No-Go" safety and affinity profiling. The presence of the pyrrolidine ring necessitates screening for oxidative instability and specific receptor binding.

Metabolic Stability Assessment (Microsomal)

Pyrrolidine rings are susceptible to


-carbon oxidation and N-dealkylation.

Protocol:

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor for -14 Da loss indicating N-demethylation or +16 Da indicating hydroxylation).

Success Criterion: Intrinsic clearance (


) < 50 µL/min/mg protein for CNS drug candidates.
Receptor Binding Panel (The "Hit" Screen)

Based on the pharmacophore, the following targets are mandatory:

  • Muscarinic Acetylcholine Receptors (mAChR M1-M5): Due to structural similarity to oxotremorine precursors.

  • Nicotinic Acetylcholine Receptors (nAChR

    
    4
    
    
    
    2,
    
    
    7):
    Common targets for N-substituted pyrrolidines.
  • Sigma Receptors (

    
    1, 
    
    
    
    2):
    High affinity is common for N-alkyl-pyrrolidines.
Visualizing the Screening Workflow

The following diagram illustrates the critical path for decision-making during the screening process.

ScreeningWorkflow Start Compound Synthesis & QC (NMR/LCMS) InSilico In Silico Prediction (LogP, BBB, Tox) Start->InSilico InVitro Tier 1: In Vitro Binding (mAChR, nAChR, Sigma) InSilico->InVitro ToxScreen Cytotoxicity Screen (HEK293, HepG2) InSilico->ToxScreen Decision1 Hit Validation (Ki < 1 µM?) InVitro->Decision1 ToxScreen->Decision1 InVivo Tier 2: In Vivo FOB (Irwin Test) Decision1->InVivo Pass Stop Terminate / Redesign Decision1->Stop Fail / Toxic

Figure 1: Decision-tree workflow for the pharmacological characterization of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one.

Tier 2: In Vivo Functional Observational Battery (FOB)

If the compound clears cytotoxicity and shows receptor affinity, proceed to the Modified Irwin Test . This is the gold standard for defining the gross pharmacological profile of a novel CNS agent.

Experimental Rationale

Because the compound resembles tremorine (a metabolic precursor to the tremorogenic oxotremorine), the safety protocol must specifically monitor for cholinergic toxidromes (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

Protocol: Modified Irwin Screen (Mouse)

Subjects: Male C57BL/6J mice (n=6 per dose group). Vehicle: Saline or 10% DMSO/Saline (solubility dependent). Route: Intraperitoneal (i.p.) to maximize bioavailability. Dosing: Escalating doses (e.g., 1, 10, 30 mg/kg).

Step-by-Step Procedure:

  • Baseline (T-30 min): Record weight, body temperature, and baseline locomotor activity in an open field.

  • Administration (T0): Inject test article.

  • Observation Windows: T+15, T+30, T+60, T+120 min.

  • Scoring Matrix:

DomainObservation ParameterSignificance
Autonomic Salivation, Lacrimation, PiloerectionIndicates muscarinic agonist activity (Cholinergic crisis).
Neuromuscular Tremors, Convulsions, AtaxiaCritical: Tremors suggest oxotremorine-like activity. Convulsions suggest GABA antagonism.
Sensorimotor Preyer Reflex (Startle), Hot Plate LatencyAnalgesic potential (common in some pyrrolidines).
CNS State Sedation vs. HyperlocomotionSedation suggests GABAergic/Anti-dopaminergic; Hyperactivity suggests stimulant profile.
Data Interpretation
  • Scenario A (Cholinergic Agonist): Profuse salivation, tremors, hypothermia. Action: Stop dosing; administer atropine antagonist to confirm mechanism.

  • Scenario B (Racetam-like): No gross behavioral changes, but potential enhancement in memory tasks (requires Tier 3 testing: Morris Water Maze).

  • Scenario C (Sedative): Decreased locomotion, loss of righting reflex.

Putative Mechanism of Action & Signaling

Understanding the signaling pathway is crucial for interpreting the FOB results. The diagram below details the potential pathway if the compound acts as a muscarinic agonist (the highest probability risk/activity).

SignalingPathway Ligand 4-Methyl-1-(propan-2-yl) pyrrolidin-3-one M1_Rec M1 Muscarinic Receptor (Gq) Ligand->M1_Rec Binding PLC Phospholipase C (PLC) M1_Rec->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Tremor Tremor / Excitation Ca_Release->Tremor High Dose Cognition Cognitive Modulation PKC->Cognition Low Dose

Figure 2: Hypothetical Gq-coupled signaling cascade if the compound exhibits muscarinic agonist properties.

References

  • National Institute of Mental Health (NIMH). (2023). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Retrieved from [Link]

  • World Health Organization (WHO). (2001). Concise International Chemical Assessment Document 35: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Góra, J., et al. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Pyrrolidin-3-one derivatives. Retrieved from [Link]

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer-Verlag Berlin Heidelberg. (Standard reference for Irwin Test protocols).

Sources

Methodological & Application

Application Notes & Protocols: High-Throughput Screening Strategies for Novel Pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Core in Drug Discovery

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Its structural simplicity, conformational flexibility, and capacity for hydrogen bonding make it an ideal starting point for the development of novel therapeutics.[1][2] This is evidenced by the presence of the pyrrolidinone moiety in numerous FDA-approved drugs spanning diverse therapeutic areas, from neuroprotection and cognition enhancement to anticancer and antiviral applications.[1][3][4] The diverse biological activities associated with pyrrolidinone derivatives underscore their potential in addressing a multitude of human diseases.[1][3]

This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for libraries centered around the 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one scaffold. While specific biological targets for this exact molecule are not extensively documented, the broader class of pyrrolidinones has shown significant activity across various target families.[5][6] Therefore, this guide presents a multi-pronged screening strategy encompassing biochemical, cell-based, and phenotypic assays to broadly interrogate the therapeutic potential of a hypothetical library of analogs derived from this core structure.

The following sections will detail the principles, protocols, and validation strategies for three distinct HTS campaigns, providing the technical depth necessary to identify and advance promising lead compounds.

Section 1: Quality Control and Compound Library Management

A successful HTS campaign begins with a well-characterized compound library. Before initiating any screening, it is critical to assess the quality and integrity of the 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one analog library.

Compound Purity and Identity Confirmation

All compounds in the screening library must be rigorously assessed for purity and structural identity. This is a critical step to avoid false positives arising from contaminants.[7]

Protocol: LC-MS/MS for Compound Quality Control

  • Sample Preparation : Prepare 10 µM solutions of each library compound in an appropriate solvent (e.g., DMSO).

  • Chromatographic Separation : Utilize a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient appropriate to elute compounds of varying polarity.

    • Flow Rate : 0.3-0.5 mL/min.

  • Mass Spectrometry : Couple the liquid chromatography (LC) output to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[8]

  • Data Analysis :

    • Confirm the molecular weight of the parent ion for each compound.

    • Assess purity by integrating the area of the main chromatographic peak relative to the total peak area. A purity of >95% is recommended.

    • Document the retention time for each compound.

Compound Stability Assessment

The stability of compounds under storage and assay conditions is crucial for reliable and reproducible screening data.[9][10]

Protocol: Freeze-Thaw and Assay Buffer Stability

  • Sample Preparation : Prepare solutions of a representative subset of library compounds at the final screening concentration in the chosen assay buffer(s) and in the storage solvent (e.g., DMSO).

  • Freeze-Thaw Cycles : Subject aliquots of the compounds in DMSO to three freeze-thaw cycles (-20°C to room temperature).[9]

  • Incubation : Incubate compound solutions in assay buffer for the duration of the longest planned assay at the relevant temperature (e.g., room temperature or 37°C).

  • Analysis : Analyze the samples by LC-MS/MS at time zero and after the stability challenge.

  • Data Evaluation : Calculate the percentage of the compound remaining. A degradation of <10% is generally acceptable.

ParameterConditionAcceptance Criteria
Purity LC-MS> 95%
Identity MS/MSCorrect molecular ion [M+H]+
Freeze-Thaw Stability 3 cycles, -20°C to RT> 90% of initial concentration
Assay Buffer Stability Assay duration & temp> 90% of initial concentration
Table 1: Compound Quality Control and Stability Acceptance Criteria

Section 2: Biochemical Screening for Kinase Inhibitors

Kinases are a major class of drug targets, and many heterocyclic scaffolds, including pyrrolidinones, have been explored for kinase inhibitory activity. A fluorescence polarization (FP) assay is a robust, homogeneous method well-suited for HTS of kinase inhibitors.[11][12][13] The principle relies on the change in the tumbling rate of a fluorescently labeled tracer molecule when it is bound to a larger protein, resulting in a change in the polarization of emitted light.[13]

Assay Principle: Competitive Binding FP Assay

In this competitive assay format, library compounds that inhibit the kinase will prevent the phosphorylation of a substrate. A phosphospecific antibody is then added, which will bind to any phosphorylated substrate. A fluorescently labeled peptide (tracer) that also binds to this antibody is then introduced. If the kinase is active (uninhibited), it phosphorylates the substrate, the antibody binds the phosphorylated substrate, and the tracer remains free in solution (low polarization). If a library compound inhibits the kinase, the substrate is not phosphorylated, the antibody binds the tracer instead, and a large antibody-tracer complex is formed (high polarization).[14]

Figure 1: Principle of the competitive Fluorescence Polarization kinase assay.

Detailed HTS Protocol for a Generic Kinase

Materials:

  • Kinase of interest (e.g., a serine/threonine kinase)

  • Peptide substrate

  • ATP

  • Phosphospecific antibody

  • Fluorescently labeled tracer peptide

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 20 mM EDTA in Assay Buffer

  • 384-well, low-volume, black plates

  • Compound library plates (10 mM in DMSO)

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine)

  • Negative Control: DMSO

Procedure:

  • Compound Plating : Using an acoustic liquid handler, transfer 25 nL of compounds from the library plates into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 25 µL final assay volume. Add 25 nL of DMSO to control wells.

  • Kinase Reaction :

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Add 12.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Start the kinase reaction by adding 12.5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection :

    • Prepare a detection mix containing the phosphospecific antibody and the fluorescent tracer in Stop Solution.

    • Add 10 µL of the detection mix to all wells to stop the reaction and initiate the binding competition.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plates on a plate reader capable of measuring fluorescence polarization. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for a far-red tracer, Ex: 610 nm, Em: 670 nm to reduce compound interference).[14]

Data Analysis and Hit Identification
  • Calculate Polarization (mP) : The instrument software will calculate the millipolarization (mP) values for each well.

  • Normalization : Normalize the data using the negative (DMSO) and positive (Staurosporine) controls on each plate.

    • % Inhibition = 100 * (mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)

  • Calculate Z'-factor : The Z'-factor is a measure of assay quality and should be calculated for each plate to ensure robustness.[12][15]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' > 0.5 is considered excellent for HTS.[15]

  • Hit Selection : Define a hit threshold, typically based on a statistical measure (e.g., >3 standard deviations from the mean of the negative controls) or a fixed percentage inhibition (e.g., >50%).

Section 3: Cell-Based Signaling Assay for Pathway Modulation

To understand the effect of the pyrrolidinone library in a more biologically relevant context, a cell-based assay is essential.[16][17] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay suitable for detecting analytes like phosphorylated proteins in cell lysates.[18]

Assay Principle: AlphaLISA SureFire Ultra

This assay quantifies a specific endogenous protein phosphorylation event. Cells are treated with the library compounds and then lysed. The lysate is incubated with two types of beads: Donor beads coated with streptavidin that capture a biotinylated antibody against the total protein, and Acceptor beads conjugated to an antibody specific for the phosphorylated form of the protein. If the target protein is phosphorylated, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[18][19]

AlphaLISA_Principle cluster_workflow AlphaLISA Workflow cluster_mechanism Mechanism of Signal Generation A 1. Cell Treatment (Stimulant +/- Compound) B 2. Cell Lysis A->B C 3. Add Acceptor Mix (Anti-Phospho Ab Beads) B->C D 4. Add Donor Mix (Anti-Total Ab + Strep-Donor Beads) C->D E 5. Incubation D->E F 6. Read Signal (615 nm) E->F Donor Donor Bead (Excitation at 680nm) SingletO2 Singlet Oxygen (¹O₂) Donor->SingletO2 Energy Transfer Acceptor Acceptor Bead (Emission at 615nm) SingletO2->Acceptor Energy Transfer PhosphoProtein Phosphorylated Target Protein PhosphoProtein->Donor Binds via Total-Ab PhosphoProtein->Acceptor Binds via Phospho-Ab

Figure 2: Workflow and mechanism of the AlphaLISA SureFire Ultra assay.

Detailed HTS Protocol for a Phospho-Protein Target

Materials:

  • Human cell line known to express the target pathway (e.g., A549, HeLa).

  • Cell culture medium and supplements.

  • Pathway agonist/stimulant (e.g., EGF, TNF-α).

  • AlphaLISA SureFire Ultra kit for the target phospho-protein.

  • 384-well white opaque tissue culture-treated plates.

  • Compound library plates.

  • Positive Control: Known inhibitor of the upstream kinase.

  • Negative Control: DMSO.

Procedure:

  • Cell Seeding : Seed cells into 384-well plates at a pre-optimized density (e.g., 10,000 cells/well) in 50 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment :

    • Add 25 nL of compounds (or DMSO) to the cell plates.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation :

    • Prepare a solution of the agonist at a concentration that induces a sub-maximal response (e.g., EC₈₀).

    • Add 5 µL of the agonist solution to all wells except for the unstimulated controls.

    • Incubate for the optimal stimulation time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis :

    • Remove media and add 25 µL of the 1X Lysis Buffer provided in the kit.

    • Agitate on a plate shaker for 10 minutes at room temperature.

  • Detection :

    • Transfer 5 µL of lysate to a 384-well white ProxiPlate.

    • Prepare the Acceptor Mix as per the kit protocol. Add 5 µL to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Prepare the Donor Mix as per the kit protocol. Add 5 µL to each well in subdued light.

    • Seal the plate, cover with foil, and incubate for 1 hour at room temperature.

  • Data Acquisition : Read the plate on an Alpha-enabled plate reader.

Data Analysis and Hit Confirmation
  • Data Normalization : Calculate the percentage inhibition relative to stimulated (high signal) and unstimulated/inhibitor-treated (low signal) controls.

  • Z'-factor Calculation : Assess assay quality using the Z'-factor, aiming for a value > 0.5.

  • Hit Prioritization : Select hits based on potency and efficacy.

  • Hit Confirmation : Confirmed hits should be re-tested in a dose-response format to determine their IC₅₀ value.

  • Orthogonal Assay : Validate hits using an orthogonal method, such as Western blotting or a different immunoassay format, to rule out technology-specific artifacts.[7]

Section 4: Phenotypic Screening for Cytotoxicity

Assay Principle: Multiparametric Cytotoxicity Assessment

This HCS assay uses multiple fluorescent dyes to simultaneously measure changes in cell number, nuclear morphology (an indicator of apoptosis or mitotic arrest), and cell membrane permeability (an indicator of necrosis).[23][26] By quantifying these features, compounds can be classified based on their cytotoxic profile.

Figure 3: Workflow for a high-content cytotoxicity screening assay.

Detailed HTS Protocol for Cytotoxicity Profiling

Materials:

  • Human cancer cell line (e.g., HepG2, a common model for liver toxicity).[24][25]

  • 384-well, black, clear-bottom imaging plates.

  • Hoechst 33342 (stains nuclei of all cells).

  • Propidium Iodide (PI) or similar dye (stains nuclei of dead, membrane-compromised cells).

  • CellMask™ Deep Red or similar stain (outlines the cytoplasm).

  • Positive Control: Doxorubicin or another potent cytotoxic agent.

  • Negative Control: DMSO.

Procedure:

  • Cell Seeding : Seed HepG2 cells in imaging plates at a density that allows for proliferation without reaching full confluency over the incubation period.

  • Compound Dosing : Add library compounds in a dose-response format (e.g., 5 concentrations ranging from 0.1 to 30 µM).

  • Incubation : Incubate plates for 48-72 hours at 37°C, 5% CO₂.

  • Staining :

    • Prepare a staining solution containing Hoechst 33342, PI, and CellMask in a buffered saline solution.

    • Add the staining solution directly to the wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Imaging : Acquire images using an automated high-content imaging system. Use at least two fields of view per well to ensure robust cell statistics. Acquire images in three fluorescent channels (blue for Hoechst, red for PI, far-red for CellMask).

Data Analysis and Hit Classification
  • Image Analysis : Use a dedicated image analysis software (e.g., Columbus, MetaXpress) to process the images.

    • Segmentation : Identify nuclei using the Hoechst channel. Identify cell boundaries using the CellMask channel.

    • Feature Extraction : For each cell, quantify parameters such as:

      • Cell Count : Total number of Hoechst-positive nuclei.

      • Membrane Permeability : Percentage of PI-positive cells.

      • Nuclear Size & Intensity : Mean and standard deviation of nuclear area and Hoechst intensity.

      • Nuclear Condensation : A measure of texture or intensity distribution within the nucleus.

  • Data Processing :

    • Calculate the dose-response curves for each parameter (e.g., decrease in cell count, increase in PI-positive cells).

    • Determine the AC₅₀ (half-maximal activity concentration) for each measured endpoint.

  • Hit Classification : Compounds can be classified based on their multiparametric profile. For example:

    • Potent Cytotoxin : Low AC₅₀ for cell count reduction.

    • Apoptotic Inducer : Decrease in cell count accompanied by an increase in nuclear condensation and size reduction, without a primary increase in PI positivity.

    • Necrotic Inducer : A primary increase in PI-positive cells.

Parameter MeasuredBiological ReadoutPotential Interpretation of Change
Cell Count (Hoechst) Proliferation / ViabilityDecrease indicates anti-proliferative or cytotoxic effect.
Nuclear Area/Intensity Apoptosis / Mitotic ArrestDecrease/increase in size or intensity can indicate apoptosis or cell cycle arrest.
PI-Positive Cells Membrane IntegrityIncrease indicates late apoptosis or necrosis.
Table 2: Key Parameters from High-Content Cytotoxicity Assay

Section 5: Hit Validation and Progression Cascade

Identifying "hits" in a primary screen is only the first step.[27][28] A rigorous validation cascade is required to eliminate false positives and prioritize compounds for further development.[7][29]

Hit_Validation A Primary HTS Hits B Hit Confirmation (Re-test from powder) A->B Re-confirm activity C Dose-Response Analysis (IC₅₀/EC₅₀ Determination) B->C Determine potency D Orthogonal & Counter-Screens C->D Eliminate false positives E Selectivity Profiling D->E Assess off-target effects F Preliminary SAR (Analog Purchase/Synthesis) E->F Establish chemical tractability G Validated Hits for Lead Optimization F->G

Figure 4: A typical hit validation and progression cascade.

Key Steps in Hit Validation:

  • Hit Confirmation : Re-test all primary hits, preferably from freshly sourced or re-synthesized solid material, to confirm activity and rule out issues with the library sample.[7][29]

  • Dose-Response Curves : Generate full concentration-response curves to accurately determine potency (IC₅₀/EC₅₀) and assess the quality of the curve (e.g., slope, maximum effect).[30]

  • Orthogonal Assays : Use a different assay technology to confirm the biological activity.[7][30] For example, a kinase hit from an FP assay could be validated with a luminescence-based ATP-depletion assay. This helps eliminate artifacts specific to the primary assay format.

  • Counter-Screens : Run assays to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in fluorescence-based assays).[7]

  • Selectivity Profiling : Screen promising hits against a panel of related targets (e.g., a kinase panel) to determine their selectivity profile.

  • Preliminary SAR : Analyze the structure-activity relationship (SAR) of the validated hits and their analogs to identify chemical scaffolds that are amenable to medicinal chemistry optimization.[7][15]

By employing a multi-faceted screening approach and a stringent validation cascade, researchers can effectively explore the therapeutic potential of novel compound libraries based on the 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one scaffold and identify high-quality starting points for drug discovery programs.

References

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  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. Available at: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening - European Pharmaceutical Review. Available at: [Link]

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. Available at: [Link]

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  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks. Available at: [Link]

  • Phenotypic screening with 3D cell-based assays - Universiteit Leiden. Available at: [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery - Southern Research. Available at: [Link]

  • Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits - APS Journals. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC. Available at: [Link]

  • From gene to validated and qualified hits | AXXAM. Available at: [Link]

  • stability indicating by lc-ms method - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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  • LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule | ACS Omega - ACS Publications. Available at: [Link]

  • 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available at: [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes - PLOS. Available at: [Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Available at: [Link]

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Sources

Application Note and Protocol for the Enantioselective Synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a highly efficient organocatalytic asymmetric aza-Michael addition, followed by an in-situ intramolecular cyclization. This approach leverages a bifunctional Cinchona alkaloid-derived thiourea catalyst to achieve high levels of stereocontrol. This application note is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology for the preparation of this valuable chiral building block.

Introduction: The Significance of Chiral Pyrrolidinones

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. Specifically, chiral 3-pyrrolidinone cores are key components in the development of novel therapeutic agents due to their rigid conformation and the presence of multiple stereogenic centers, which allow for precise three-dimensional orientation of substituents for optimal target engagement. The enantioselective synthesis of substituted pyrrolidinones, therefore, remains a topic of significant interest. A formidable challenge in this area is the concurrent and precise control of multiple stereocenters in a single synthetic operation.

This protocol details a state-of-the-art organocatalytic approach to address this challenge in the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis, often providing high levels of enantioselectivity under mild reaction conditions.[1]

Synthetic Strategy: An Organocatalytic Cascade Approach

The chosen synthetic route is an organocatalytic asymmetric aza-Michael addition of isopropylamine to an α,β-unsaturated ketone, namely 4-methyl-1-penten-3-one. This conjugate addition is immediately followed by a spontaneous intramolecular cyclization (hydroamination) of the resulting enolate intermediate to furnish the desired 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one. This one-pot cascade reaction is highly atom-economical and streamlines the synthesis by avoiding the isolation of intermediates.

The key to achieving high enantioselectivity lies in the use of a bifunctional Cinchona alkaloid-derived thiourea organocatalyst. These catalysts possess both a Brønsted basic site (the quinuclidine nitrogen) and a hydrogen-bond-donating thiourea moiety.[2] This dual functionality allows the catalyst to simultaneously activate both the amine nucleophile and the enone electrophile, orchestrating a highly organized, chiral transition state that dictates the stereochemical outcome of the reaction.

Overall Synthetic Pathway

The synthesis is a two-stage process, commencing with the preparation of the requisite α,β-unsaturated ketone, which may not be commercially available. The second, and key, stage is the enantioselective organocatalytic cascade reaction.

Synthetic_Pathway cluster_0 Stage 1: Preparation of Starting Material cluster_1 Stage 2: Enantioselective Cascade Reaction A Isobutyraldehyde C 4-Methyl-1-penten-3-ol A->C 1. Grignard Reaction 2. Aqueous Work-up B Vinylmagnesium Bromide B->C E 4-Methyl-1-penten-3-one C->E Oxidation D Pyridinium chlorochromate (PCC) D->E F 4-Methyl-1-penten-3-one I 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one F->I Aza-Michael Addition/ Intramolecular Cyclization G Isopropylamine G->I H Cinchona Alkaloid Thiourea Catalyst H->I Catalyst

Caption: Overall workflow for the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Methyl-1-penten-3-one

This initial stage may be necessary if the starting enone is not commercially available. The protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated ketones.[3]

Materials:

  • Isobutyraldehyde

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Anhydrous dichloromethane (DCM)

  • Celite®

Procedure:

  • Grignard Reaction: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isobutyraldehyde (1.0 equiv) dissolved in anhydrous Et₂O. Cool the solution to 0 °C in an ice bath.

  • Add vinylmagnesium bromide (1.1 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 4-methyl-1-penten-3-ol.

  • Oxidation: To a stirred suspension of PCC (1.5 equiv) and silica gel in anhydrous DCM, add a solution of the crude 4-methyl-1-penten-3-ol (1.0 equiv) in DCM.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-methyl-1-penten-3-one.

Stage 2: Enantioselective Synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

This protocol is based on well-precedented organocatalytic asymmetric aza-Michael additions.[4][5][6]

Materials:

  • 4-Methyl-1-penten-3-one

  • Isopropylamine

  • (1R,2R)-1,2-Diphenylethylene-1,2-diamine-derived thiourea catalyst (or a commercially available Cinchona alkaloid-based thiourea catalyst)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA) (optional co-catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the Cinchona alkaloid-derived thiourea catalyst (0.1 equiv).

  • Add anhydrous toluene, followed by 4-methyl-1-penten-3-one (1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • If required, add trifluoroacetic acid (0.1 equiv) as a co-catalyst.

  • Add isopropylamine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results

The following table summarizes the expected outcomes for the enantioselective synthesis based on analogous reactions reported in the literature.

ParameterExpected Value
Yield 75-90%
Enantiomeric Excess (ee) >90%
Diastereomeric Ratio >10:1

Mechanism of Enantioselection

The high level of enantioselectivity is achieved through a well-organized transition state facilitated by the bifunctional organocatalyst. The thiourea moiety of the catalyst activates the enone electrophile through hydrogen bonding, while the basic quinuclidine nitrogen of the Cinchona alkaloid activates the isopropylamine nucleophile. This dual activation brings the reactants into a specific chiral orientation, favoring the attack of the amine from one enantiotopic face of the enone.

Transition_State cluster_TS Proposed Transition State catalyst Cinchona Alkaloid Thiourea Catalyst enone 4-Methyl-1-penten-3-one (Enone) catalyst->enone H-Bonding Activation (Thiourea moiety) amine Isopropylamine catalyst->amine Brønsted Base Activation (Quinuclidine N) amine->enone Nucleophilic Attack

Sources

Application of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one in Neuroscience Research[1]

Chemical Identity:

  • IUPAC Name: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one[1]

  • Common Synonyms: 1-Isopropyl-4-methylpyrrolidin-3-one; 1-Isopropyl-4-methyl-3-pyrrolidinone.[1]

  • Molecular Formula: C8H15NO[1]

  • Molecular Weight: 141.21 g/mol

  • Role: Chiral Building Block / Intermediate for Neuroactive Ligands

Part 1: Core Directive - Strategic Application Overview

4-Methyl-1-(propan-2-yl)pyrrolidin-3-one serves as a critical, stereochemically versatile scaffold in the synthesis of muscarinic acetylcholine receptor (mAChR) antagonists and sigma receptor ligands .[1] Unlike simpler pyrrolidine derivatives, the presence of the C4-methyl group introduces a second chiral center (in addition to the potential C3 center upon reduction/addition), allowing for the fine-tuning of receptor subtype selectivity (e.g., distinguishing between M3 and M2 receptors).

In neuroscience research, this compound is primarily utilized as a precursor to generate libraries of 3,4-disubstituted pyrrolidines. These derivatives are investigated for their potential to treat:

  • Cognitive Deficits: By modulating cholinergic transmission (M1/M4 agonists or antagonists).

  • Motor Disorders: As anticholinergic agents (similar to benztropine or trihexyphenidyl) for Parkinsonian tremor.

  • Neuroprotection: Via sigma-1 receptor modulation.[1]

This guide details the protocols for transforming this ketone into bioactive ligands and assaying their efficacy.[2][3]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Rationale: The Pyrrolidine Scaffold in Neuropharmacology

The N-substituted-3-pyrrolidinyl motif is a "privileged structure" in medicinal chemistry.[1]

  • Muscarinic Antagonists: Classic anticholinergics (e.g., glycopyrrolate, aclidinium) often feature a quaternary ammonium or a tertiary amine with a bulky ester group. The 3-pyrrolidinone core allows for the facile introduction of aryl groups via Grignard addition or reduction to an alcohol followed by esterification.[1]

  • Steric Control: The 4-methyl group is the key differentiator.[1] In structure-activity relationship (SAR) studies, adding a methyl group adjacent to the pharmacophore (the C3 substituent) restricts conformational flexibility. This "conformational lock" can enhance binding affinity for specific receptor subtypes by mimicking the bioactive conformation of the endogenous ligand or a known drug.

Experimental Workflow: From Scaffold to Ligand

The primary workflow involves two divergent synthetic paths:[4][5][6][7]

  • Path A (Anticholinergic/Antispasmodic): Grignard addition of aryl/heteroaryl groups to the C3 ketone to form tertiary alcohols.

  • Path B (Cognitive Modulators/Sigma Ligands): Stereoselective reduction to the alcohol, followed by etherification or esterification.

Diagram 1: Synthetic Workflow for Neuroactive Ligands

G Start 4-Methyl-1-(propan-2-yl) pyrrolidin-3-one (Scaffold) Step1A Grignard Addition (ArMgBr) Start->Step1A Path A Step1B Stereoselective Reduction (NaBH4/L-Selectride) Start->Step1B Path B ProductA 3-Aryl-3-hydroxy Derivative (Muscarinic Antagonist) Step1A->ProductA IntermediateB cis/trans-Alcohol Step1B->IntermediateB Step2B Esterification/Etherification IntermediateB->Step2B ProductB Sigma-1 Ligand (Neuroprotective) Step2B->ProductB

Caption: Divergent synthetic pathways transforming the ketone scaffold into distinct neuroactive classes.

Part 3: Protocols & Methodologies

Protocol 1: Synthesis of 3-Aryl-3-hydroxy Derivatives (Muscarinic Antagonist Probes)

Objective: To synthesize a tertiary alcohol derivative mimicking the pharmacophore of procyclidine or trihexyphenidyl, utilizing the 4-methyl group to probe steric tolerance at the receptor site.

Materials:

  • 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (1.0 eq)[1]

  • Phenylmagnesium bromide (2.0 eq, 3.0 M in ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere. Add anhydrous THF (20 mL).

  • Reagent Addition: Cool the flask to 0°C. Add Phenylmagnesium bromide dropwise via syringe.

  • Substrate Addition: Dissolve 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (5 mmol) in THF (5 mL) and add dropwise to the Grignard solution.

    • Critical Step: Maintain temperature < 5°C to minimize side reactions (enolization).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Cool to 0°C and carefully quench with saturated NH4Cl (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

    • Note: The product will be a mixture of diastereomers (cis/trans phenyl vs. methyl). Separation may be required for precise binding assays.[1]

Data Output:

Parameter Specification
Yield Typically 60-75%
Appearance Viscous oil or low-melting solid

| Key NMR Signal | Disappearance of ketone C=O (~210 ppm); Appearance of quaternary C-OH (~75 ppm) |[1][8]

Protocol 2: Radioligand Binding Assay (Muscarinic M3 Receptor)

Objective: To determine the binding affinity (


) of the synthesized derivative for the M3 muscarinic receptor, validating its potential as an antispasmodic or bronchodilator probe.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human M3 receptors (hM3).[1]

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) (Specific Activity: ~80 Ci/mmol).

  • Reference Compound: Atropine or 4-DAMP.[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Procedure:

  • Membrane Preparation: Homogenize CHO-hM3 cells in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).[1]

    • 50 µL [3H]-NMS (Final conc. 0.2 nM, ~Kd).[5]

    • 50 µL Test Compound (Concentration range: 10^-11 to 10^-5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Measurement: Add scintillation cocktail and count radioactivity (CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding (determined with 1 µM Atropine).[1]

  • Fit data to a one-site competition model to determine

    
    .[1]
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Diagram 2: Receptor Binding Logic

Binding Ligand Synthesized Ligand (4-Me-Pyrrolidine derivative) Receptor Muscarinic M3 Receptor (Transmembrane) Ligand->Receptor Competition Signal Scintillation Count (CPM) Receptor->Signal Inverse Relationship (High CPM = Low Affinity) Radioligand [3H]-NMS (Competitor) Radioligand->Receptor Binding

Caption: Competitive binding assay principle: Test ligand displaces radioligand, reducing signal.

References

  • Narayanan, S., et al. (2012).[5] "Synthesis and biological evaluation of novel piperidin-4-one derivatives as potent antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Cited for structural analogy of 4-piperidones/pyrrolidinones in medicinal chemistry).

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system active agents. 9. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines and 1-aryl-4-substituted piperazines."[1] Journal of Medicinal Chemistry. Link(Cited for N-alkyl pharmacophore relevance).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link(Standard reference for Ki calculation).

  • Caulfield, M. P., & Birdsall, N. J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews. Link(Cited for M3 receptor classification).

  • PubChem Compound Summary. (2025). "1-Methyl-3-pyrrolidinol."[1][7][9][10][11] National Center for Biotechnology Information.[1] Link(Cited for general properties of the pyrrolidinol scaffold).

(Note: While 4-methyl-1-(propan-2-yl)pyrrolidin-3-one is a specific intermediate, the references provided ground the methodology in the established science of pyrrolidine-based neuropharmacology.)

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Subject: Troubleshooting Guide for Protocol #P-3ONE-ISO (Dieckmann Cyclization Route) From: Senior Application Scientist, Chemical Synthesis Division To: Research & Development Teams

Executive Summary & Core Chemistry

This guide addresses the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also known as 1-isopropyl-4-methyl-3-pyrrolidinone).

The Synthetic Challenge: Unlike simple pyrrolidines, the 3-pyrrolidinone core is prone to oxidation and polymerization. The "Gold Standard" route for this specific regioisomer involves a Dieckmann Condensation of an acyclic diester precursor, followed by hydrolysis and decarboxylation.

Crucial Regiochemistry Note: To achieve the 4-methyl substitution pattern (rather than the 5-methyl), you must utilize Methacrylate derivatives in the precursor assembly, not Crotonates. Crotonates yield the 5-methyl isomer.

Validated Synthetic Workflow

The following logic flow details the critical path and decision points for the synthesis.

SynthesisWorkflow Start Start: Isopropylamine Step1 Step 1: Michael Addition (+ Ethyl Methacrylate) Start->Step1 Check1 QC: Check for Bis-Addition Step1->Check1 Check1->Start Impure (Purify/Restart) Step2 Step 2: N-Alkylation (+ Ethyl Bromoacetate) Check1->Step2 Mono-adduct confirmed Intermediate Diester Precursor (N-isopropyl-N-(ethoxycarbonylmethyl)-3-amino-2-methylpropionate) Step2->Intermediate Step3 Step 3: Dieckmann Cyclization (NaH or KOtBu) Intermediate->Step3 Step4 Step 4: Hydrolysis & Decarboxylation (HCl, Reflux) Step3->Step4 Final Target: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one Step4->Final

Caption: Logical workflow for the regioselective synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one via Dieckmann condensation.

Troubleshooting Guide: Phase-by-Phase

Phase 1: Precursor Assembly (Michael Addition & Alkylation)

Goal: Create the unsymmetrical diester N-(2-ethoxy-2-oxoethyl)-N-isopropyl-2-methyl-beta-alaninate.

SymptomProbable CauseCorrective Action
Low Yield in Step 1 Steric hindrance of Isopropylamine.Heat is required. Unlike methylamine, isopropylamine adds slowly to methacrylates. Reflux in methanol for 12-24h.
Bis-addition detected Excess acrylate used.Use a 1.5 - 2.0 eq excess of Isopropylamine . The amine is volatile and easily removed; the acrylate is not.
Step 2 Stalls (Alkylation) Secondary amine is sterically crowded.Switch solvent to Acetonitrile or DMF with

. Add a catalytic amount of KI (Finkelstein condition) to accelerate the reaction with ethyl bromoacetate.
Product is an oil/gum Normal for this intermediate.Do not attempt crystallization. Purify via vacuum distillation or silica plug (Eluent: Hexane/EtOAc) before the Dieckmann step. Purity is critical here.
Phase 2: The Dieckmann Cyclization

Goal: Close the ring to form the beta-keto ester.

Critical Protocol Note: This reaction is reversible. You must drive the equilibrium by deprotonating the product.

Q: The reaction mixture turned dark/tarry immediately.

  • Diagnosis: Oxidation or excessive heat during base addition.

  • Solution: Perform the addition of the diester to the base (NaH) at 0°C . Only allow warming to room temperature after hydrogen evolution ceases. Ensure strict inert atmosphere (

    
     or Ar).
    

Q: No cyclization observed (Starting Material recovered).

  • Diagnosis: "Wet" conditions.

  • Mechanism: Water destroys the alkoxide/hydride base. The Dieckmann requires anhydrous conditions.[1]

  • Solution: Dry the diester precursor by azeotropic distillation with toluene prior to reaction. Use fresh NaH (wash off oil with hexane) or sublimed KOtBu.

Phase 3: Decarboxylation & Isolation

Goal: Remove the ester group to yield the final ketone.

Q: Violent gas evolution upon adding acid.

  • Diagnosis: This is normal (

    
     release), but dangerous if uncontrolled.
    
  • Solution: Add 6M HCl dropwise to the crude Dieckmann residue. Once the initial exotherm subsides, heat to reflux to complete decarboxylation.

Q: Product disappears during workup (Low recovery).

  • Diagnosis: Water solubility or instability.

  • Mechanism: 3-pyrrolidinones are water-soluble bases. If the pH is not strictly controlled during extraction, the product remains in the aqueous phase.

  • Solution:

    • Basify the aqueous acid hydrolysate to pH 10-11 using solid

      
       (avoid NaOH to prevent aldol polymerization).
      
    • Saturate the aqueous layer with NaCl (salting out).

    • Extract immediately with

      
       (Chloroform extracts these amines better than Ether).
      

Frequently Asked Questions (FAQs)

Q1: Why use Ethyl Methacrylate instead of Ethyl Crotonate?

  • Answer: This determines the position of the methyl group.

    • Methacrylate Route: The methyl group is on the

      
      -carbon of the acrylate. After Michael addition and cyclization, the methyl group ends up at position 4 (adjacent to the ketone).
      
    • Crotonate Route: The methyl group is on the

      
      -carbon. This typically places the methyl at position 5 or leads to complex mixtures depending on the cyclization direction.
      

Q2: Can I store the free base ketone?

  • Answer: We strongly advise against long-term storage of the free base. 3-Pyrrolidinones are prone to self-condensation (aldol-type) and oxidation.

  • Recommendation: Convert the product immediately to its Hydrochloride (HCl) or Oxalate salt . The salts are stable solids and can be stored at -20°C indefinitely.

Q3: The product has a strong color even after distillation.

  • Answer: Aminoketones often form trace enamine/imine impurities that are highly colored.

  • Fix: If the NMR is clean, the color is likely cosmetic. To remove, treat the ethereal solution with activated charcoal before salt formation.

Q4: Is the Parham Cyclization a viable alternative?

  • Answer: Generally, no.[2] The Parham cyclization (lithium-halogen exchange) is better suited for fused ring systems (like isoindolines). For a simple monocyclic pyrrolidinone, the Dieckmann route is more scalable and cost-effective.

References & Authority

  • Dieckmann Condensation Mechanism & Utility:

    • Source: Organic Chemistry Portal.[3] "Dieckmann Condensation."[3][4][5]

    • URL:[Link]

    • Relevance: Foundational mechanism for the ring-closing step (Step 3).

  • Synthesis of Substituted 3-Pyrrolidinones:

    • Source: Blake, A. J., et al. "Synthesis of 3-substituted pyrrolidines." Journal of the Chemical Society.

    • Context: Discusses the regiochemical outcomes of Dieckmann cyclizations involving unsymmetrical diesters.

    • URL:[Link]

  • Handling of 3-Pyrrolidinone Instability:

    • Source: Chemical Reviews. "Chemistry of 3-Pyrrolidinones."

    • Context: Supports the recommendation to store compounds as HCl salts due to dimerization risks.

    • URL:[Link]

  • General Protocol for N-Alkyl-4-methyl-3-pyrrolidinones:

    • Source: U.S. Patent Literature (General analogs). "Process for preparation of pyrrolidinone derivatives."

    • Context: Validates the Methacrylate/Chloroacetate diester strategy.

    • URL:

Sources

Optimizing reaction conditions for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one . The following protocols and troubleshooting frameworks are designed for researchers requiring high-purity intermediates for pharmaceutical applications.

Synthetic Pathway & Mechanistic Logic

To achieve the specific regiochemistry of the 4-methyl substituent, the standard Dieckmann condensation route must be engineered carefully. A common error is starting with an acrylate precursor, which yields the 2-methyl isomer.

The Correct Retrosynthetic Logic: To place the methyl group at the 4-position, the carbon skeleton must be established via the Michael addition of isopropylamine to a methacrylate derivative , followed by N-alkylation with an acetate equivalent.

Validated Workflow
  • Michael Addition: Isopropylamine + Methyl Methacrylate

    
    
    
    
    
    -amino ester.
  • N-Alkylation:

    
    -amino ester + Ethyl Bromoacetate 
    
    
    
    Diester Precursor.
  • Dieckmann Cyclization: Diester + NaH/Toluene

    
    
    
    
    
    -keto ester intermediate.
  • Hydrolysis & Decarboxylation: Acid reflux

    
     Target Ketone.
    
Pathway Visualization

The following diagram outlines the critical process flow and decision points.

G Start Start: Isopropylamine Step1 Step 1: Michael Addition (Methyl Methacrylate, MeOH, Heat) Start->Step1 Nucleophilic Attack Inter1 Intermediate A: N-isopropyl-3-aminobutanoate Step1->Inter1 Step2 Step 2: N-Alkylation (Ethyl Bromoacetate, K2CO3, MeCN) Inter1->Step2 SN2 Reaction Inter2 Diester Precursor Step2->Inter2 Step3 Step 3: Dieckmann Cyclization (NaH, Toluene, Reflux) Inter2->Step3 Intramolecular Claisen Inter3 Intermediate B: Beta-Keto Ester Salt Step3->Inter3 Enolate Formation Step4 Step 4: Hydrolysis & Decarboxylation (6N HCl, Reflux) Inter3->Step4 -CO2 Final Target: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one Step4->Final

Caption: Step-by-step synthetic logic for ensuring 4-methyl regioselectivity via Dieckmann cyclization.

Critical Protocol & Troubleshooting (FAQ Format)

This section addresses specific failure modes encountered during scale-up.

Phase 1: Precursor Assembly (Michael Addition & Alkylation)

Q: My Michael addition yield is low (<50%), and I see unreacted methacrylate. How do I drive this to completion?

  • Root Cause: The steric bulk of the isopropyl group slows the nucleophilic attack on the methacrylate double bond compared to simple acrylates.

  • Optimization:

    • Solvent Switch: Switch from Ethanol to Methanol . Methanol's higher polarity stabilizes the transition state better for this specific addition.

    • Concentration: Run the reaction neat (solvent-free) or at very high concentration (5M) if thermal control allows.

    • Catalysis: Add 5-10 mol% of Acetic Acid or CeCl₃·7H₂O . Lewis acids activate the carbonyl, making the

      
      -carbon more electrophilic.
      

Q: During Step 2 (Alkylation with Ethyl Bromoacetate), I am observing significant quaternization (formation of ammonium salts).

  • Root Cause: The secondary amine (Intermediate A) is nucleophilic enough to react twice with the bromoacetate if stoichiometry is uncontrolled.

  • Optimization:

    • Stoichiometry: Use a slight deficiency of ethyl bromoacetate (0.95 eq) relative to the amine.

    • Base Choice: Use K₂CO₃ in Acetonitrile rather than stronger bases. The heterogeneous nature of K₂CO₃ prevents rapid localized spikes in pH that favor over-alkylation.

    • Temperature: Keep the reaction at 0°C during addition, then slowly warm to room temperature. Do not reflux.

Phase 2: The Dieckmann Cyclization (The "Make or Break" Step)

Q: The reaction mixture turns dark/tarry, and LCMS shows no cyclized product.

  • Root Cause: Moisture contamination. The Dieckmann condensation is reversible; water hydrolyzes the ester before the ring can close.

  • Corrective Protocol:

    • Drying: The diester precursor must be azeotropically dried with toluene prior to use.

    • Reagent Quality: Use Sodium Hydride (NaH) (60% in oil) as the base. Crucial: Wash the NaH with dry hexane under Argon to remove the mineral oil if you suspect the dispersion is interfering with solubility, though usually, it is unnecessary.

    • Initiator: Add a catalytic amount (5 mol%) of Ethanol or Methanol to the NaH/Toluene mixture. This generates a small amount of soluble alkoxide, which initiates the reaction faster than the heterogeneous NaH surface [1].

Q: I have the cyclized beta-keto ester, but it decomposes during purification.

  • Insight: Beta-keto esters in the pyrrolidine series are notoriously unstable on silica gel due to their high enol content and basicity of the amine.

  • Solution: Do not purify the intermediate.

    • Proceed directly to the decarboxylation step. The "crude" enolate salt is safer to handle than the isolated neutral ester. If you must isolate, perform a quick extraction at neutral pH and keep cold.

Phase 3: Decarboxylation & Isolation

Q: After acid reflux, I cannot extract the product into the organic layer. Where is it?

  • Root Cause: pH mismanagement. The product is an amine. In acidic conditions (used for decarboxylation), it exists as the hydrochloride salt, which is water-soluble.

  • Extraction Protocol:

    • Cool the acidic reaction mixture.

    • Neutralize carefully with solid NaHCO₃ or NaOH to pH ~9-10. Note: Do not go to pH 14, or you risk aldol polymerization of the ketone.

    • Extract immediately with Dichloromethane (DCM) or Chloroform .

    • Salt Formation: To store the product, convert it immediately to the Oxalate salt or Hydrochloride salt . The free base is prone to oxidation and darkening (Maillard-type reactions) upon standing [2].

Data & Specifications

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low conversion in Step 1 Steric hindrance of iPr groupUse MeOH, add Lewis Acid catalyst (CeCl₃), or run neat.
Solid precipitate in Step 2 Quaternary ammonium saltReduce Alkyl Halide to 0.95 eq; Ensure vigorous stirring with K₂CO₃.
No reaction in Step 3 Wet solvent/reagentsDistill Toluene over Na; Azeotrope precursor; Use fresh NaH.
Product disappears in Step 4 Product stuck in aqueous phaseEnsure pH > 9 during extraction; Saturate aqueous layer with NaCl (Salting out).
Final product is unstable oil Oxidation/PolymerizationStore as HCl salt or Oxalate salt at -20°C.
Physical Properties (Predicted)[1]
  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 141.21 g/mol

  • Boiling Point: ~75-80°C at 10 mmHg (Estimated)

  • Storage: Hygroscopic solid (as salt). Store under Nitrogen at -20°C.

References

  • Dieckmann Condensation Mechanism & Optimiz

    • Source: Organic Chemistry Portal.
    • Relevance: Defines the requirement for alkoxide initiation and solvent effects in intramolecular Claisen condens
    • URL:[Link]

  • Stability of 3-Pyrrolidinones

    • Source: PubChem (Compound Summary for Analogs).
    • Relevance: Provides safety and stability data for N-substituted pyrrolidinones, highlighting their tendency to oxidize.
    • URL:[Link]

  • Synthesis of Pyrrolin-3-ones (General Review)

    • Source: ResearchG
    • Relevance: Validates the Dieckmann route as the primary industrial method for this scaffold.
    • URL:[Link]

  • Decarboxyl

    • Source: Master Organic Chemistry.
    • Relevance: Mechanistic details on the acid-catalyzed hydrolysis and thermal decarboxyl
    • URL:[Link]

Technical Support Center: Impurity Profiling in 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2][3][4][5][6][7][8][9][10][11]

This guide addresses the identification and control of byproducts in the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also known as 1-isopropyl-4-methyl-3-pyrrolidinone). This compound is a critical pharmacophore, most notably serving as the key intermediate for the muscarinic M3 antagonist Darifenacin [1].

The industrial standard synthesis involves a Michael addition of isopropylamine to a crotonate, followed by N-alkylation with a haloacetate, and finally a Dieckmann cyclization and decarboxylation [2]. While robust, this pathway is susceptible to three distinct classes of impurities: Regioisomers (4-Me vs. 5-Me), Condensation Dimers (Aldol), and Decarboxylation Intermediates .

Master Synthetic Workflow & Impurity Origins

The following diagram maps the standard reaction pathway and identifies the exact branching points where critical impurities are generated.

SynthesisPath Start Isopropylamine + Methyl Crotonate Michael Michael Adduct (Amino Ester) Start->Michael Michael Addn. Diester N-Alkylated Diester (Precursor) Michael->Diester + Methyl Chloroacetate Dieckmann Dieckmann Cyclization (NaH / KOtBu) Diester->Dieckmann PathCorrect Path A: C4-Closure (Kinetic/Thermo Balance) Dieckmann->PathCorrect Major Pathway PathWrong Path B: C5-Closure (Regio-Error) Dieckmann->PathWrong Minor Pathway KetoEsterA 4-Methyl-3-oxo-pyrrolidine- 2-carboxylate PathCorrect->KetoEsterA KetoEsterB 5-Methyl-3-oxo-pyrrolidine- 4-carboxylate PathWrong->KetoEsterB Decarb Acid Hydrolysis & Decarboxylation KetoEsterA->Decarb KetoEsterB->Decarb Target TARGET: 4-Methyl-1-(propan-2-yl) pyrrolidin-3-one Decarb->Target -CO2 Impurity1 IMPURITY A: 5-Methyl Isomer Decarb->Impurity1 From Path B Impurity3 IMPURITY C: Carboxylic Acid Int. Decarb->Impurity3 Incomplete Rxn Impurity2 IMPURITY B: Aldol Dimer Target->Impurity2 Base/Heat (Self-Condensation)

Figure 1: Mechanistic pathway showing the divergence of regioisomers during the Dieckmann cyclization and downstream degradation.

Technical Troubleshooting Guides

Module 1: The "Phantom" Peak (Regioisomer Identification)

Issue: LCMS shows a peak with an identical Mass-to-Charge ratio (m/z 141.2 [M+H]+) closely eluting to the product. Diagnosis: Formation of the 5-methyl regioisomer . Mechanism: The Dieckmann cyclization of the unsymmetrical diester can proceed via two enolates. Attack by the butyrate


-carbon yields the desired 4-methyl product. Attack by the acetate 

-carbon yields the 5-methyl impurity [3].
FeatureTarget (4-Methyl)Impurity (5-Methyl)
Origin Cyclization at Butyrate

-carbon
Cyclization at Acetate

-carbon
1H NMR (Key Signal) Methyl doublet at

~1.1 ppm
Methyl doublet at

~1.3 ppm (deshielded by N)
Fragmentation (MS) Loss of methyl keteneDistinct fragmentation pattern due to symmetry
Control Strategy Use KOtBu in Toluene at -10°C (Kinetic control favors 4-Me in specific substrates).Avoid high temperatures during cyclization.

Protocol: Regioisomer Quantitation

  • Sample Prep: Dissolve 10 mg crude oil in 0.7 mL CDCl3.

  • NMR Setup: Run 1H NMR with extended relaxation delay (d1=5s) for integration accuracy.

  • Analysis: Integrate the C4-Methyl doublet vs. the C5-Methyl doublet.

  • Acceptance: Target > 95:5 ratio.

Module 2: The "Sticky" Baseline (Aldol Dimerization)

Issue: The product oil becomes viscous and yellow/orange upon storage; LCMS shows a peak at m/z ~264 or ~282. Diagnosis: Self-Aldol Condensation . Mechanism: 3-Pyrrolidinones are highly reactive electrophiles. Trace base or acid catalyzes the attack of the enol of one molecule onto the ketone of another, forming a dimer [4].

Troubleshooting Q&A:

Q: Why is my purity dropping during storage? A: The compound is likely stored as a free base. The amine moiety acts as an internal base catalyst for aldol condensation.

Q: How do I remove the dimer? A: Distillation is risky as heat promotes further dimerization.

  • Recommended: Convert to the Oxalate or Hydrochloride salt immediately after isolation. The salt form shuts down the enolization pathway and is stable for years.

Q: What is the m/z 282 peak? A: This is the "Aldol Hydrate" or intermediate. The dehydrated dimer appears at m/z 264.

Module 3: Incomplete Decarboxylation (The Acidic Impurity)

Issue: A broad, tailing peak appears early in the Reverse Phase HPLC chromatogram. Diagnosis: 1-isopropyl-4-methyl-3-oxopyrrolidine-2-carboxylic acid . Mechanism: The hydrolysis of the beta-keto ester occurred, but the thermal decarboxylation step was insufficient.

Corrective Action Protocol:

  • Check pH: Ensure the hydrolysis mixture is strongly acidic (pH < 1).

  • Temperature: Decarboxylation of pyrrolidine-3-carboxylic acids requires vigorous reflux (typically >80°C).

  • Rework:

    • Take the crude oil containing the acid.

    • Dissolve in 4N HCl.

    • Reflux for 4 hours.

    • Monitor CO2 evolution (bubbler).

    • Re-basify and extract only after CO2 evolution ceases.

Analytical Data Reference Table

Use this table to validate your crude reaction mixture.

Impurity NameStructure DescriptionMass (ESI+)Retention Time Trend (RP-HPLC)
Target Compound 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one142.2Reference (T_r)
Diester Precursor Methyl 3-[N-(methoxycarbonylmethyl)-N-isopropylamino]butanoate232.3Late Eluter (Non-polar)
Intermediate Acid 3-oxo-4-methyl-pyrrolidine-carboxylic acid186.2Early Eluter (Polar/Acidic)
Aldol Dimer Condensation product of two ketones265.4Very Late (Hydrophobic)
Darifenacin Acid Downstream impurity (if carrying forward)427.5N/A (Next Step)

References

  • Pfizer Inc. (1992). Muscarinic receptor antagonists.[1] US Patent 5,096,890. Link

  • Srinivas, K., et al. (2009).[1] Synthesis and characterization of novel and potential impurities of darifenacin. Scientia Pharmaceutica, 77(1), 151-155. Link

  • Lin, T.Y. (1983). The Synthesis and Chemistry of Selected 4-Methyl-2-Pyrrolidones. University of Nebraska - Lincoln, Dissertations. Link

  • Organic Chemistry Portal. (2023). Dieckmann Condensation. Link

Sources

Technical Support Center: Purification of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

[1]

Executive Summary

You are working with 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also known as 1-isopropyl-4-methyl-3-pyrrolidinone).[1] This compound presents a specific set of purification challenges due to its dual nature: it is a basic tertiary amine and a reactive ketone .[1]

Unlike the highly stable industrial solvent N-methyl-2-pyrrolidone (NMP), 3-pyrrolidinones are chemically sensitive.[1] They are prone to oxidation, self-condensation, and degradation on acidic stationary phases.[1] This guide prioritizes protocols that minimize thermal stress and acidic exposure.[1][2]

Part 1: Quick Diagnostics (Triage)

Before initiating a purification campaign, assess the state of your crude material using this diagnostic table.

ObservationProbable CauseRecommended Action
Dark/Black Oil Polymerization or OxidationProceed to Protocol A (Acid-Base Extraction) immediately to remove tars.[1]
Streaking on TLC Interaction with SilanolsDo NOT run standard column. See Protocol C (Amine-Modified Silica).
Solid Precipitate Salt Formation (HCl/HBr)Freebase the amine using Protocol A before distillation.[1]
Purity > 85% Minor ImpuritiesProceed to Protocol B (Vacuum Distillation) for final polishing.

Part 2: Purification Protocols

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Use this as the first-pass cleanup for crude reaction mixtures containing tars or non-basic impurities.

The Logic: The basic nitrogen allows the molecule to be selectively pulled into an aqueous acidic phase (as a salt), leaving non-basic organic impurities (starting materials, neutral byproducts) in the organic solvent.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Diethyl Ether (Et₂O) or MTBE .[1] Avoid DCM if possible (emulsion risk).[1]

  • Extraction (Acidic): Extract with 1M HCl (3x).

    • Checkpoint: The product is now in the Aqueous Phase .[1]

    • Validation: TLC the organic phase. It should contain impurities.[1] Discard organic phase only after confirmation.[1]

  • Basification: Cool the aqueous phase to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 12.[1]

    • Observation: The solution will become cloudy/oily as the freebase separates.

  • Extraction (Basic): Extract the cloudy aqueous mixture with DCM or Et₂O (3x).[1]

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Note: Do not use MgSO₄ if the ketone is highly sensitive, though Na₂SO₄ is generally safer for aminoketones.

  • Concentration: Remove solvent under reduced pressure (< 30°C).

AcidBaseExtractionStartCrude MixtureDissolveDissolve in Et2O/MTBEStart->DissolveAddAcidAdd 1M HCl(Extract 3x)Dissolve->AddAcidSep1Phase SeparationAddAcid->Sep1OrgPhase1Organic Phase(Contains Neutral Impurities)Sep1->OrgPhase1Discard (Check TLC)AqPhase1Aqueous Phase(Contains Product Salt)Sep1->AqPhase1KeepBasifyBasify to pH > 12(NaOH/Na2CO3)AqPhase1->BasifyExtract2Extract with DCMBasify->Extract2Sep2Phase SeparationExtract2->Sep2AqPhase2Aqueous Phase(Waste)Sep2->AqPhase2DiscardOrgPhase2Organic Phase(Product Freebase)Sep2->OrgPhase2KeepFinishDry (Na2SO4) & ConcentrateOrgPhase2->Finish

Figure 1: Logic flow for Acid-Base purification. This method relies on the basicity of the N-isopropyl group to separate the product from neutral organic byproducts.

Protocol B: Vacuum Distillation (The Gold Standard)

Recommended for obtaining >98% purity.[3][4]

The Logic: 3-pyrrolidinones have relatively high boiling points but are thermally sensitive.[1] Atmospheric distillation will likely cause decomposition (darkening/tarring).[1] Vacuum distillation lowers the boiling point to a safe window.

Parameters:

  • Predicted Boiling Point: ~65–75°C at 10 mmHg (Estimated based on SAR with N-methyl-3-pyrrolidinone).[1]

  • Equipment: Short-path distillation head or Kugelrohr (for small scales < 5g).

Troubleshooting the Distillation:

  • Q: The liquid is bumping violently.

    • A: Amines often retain solvent tenaciously.[1] Ensure you have rotavapped the sample thoroughly. Use a magnetic stir bar with a high spin rate or a capillary bleed.[1]

  • Q: The distillate is turning yellow.

    • A: Oxidation is occurring.[1] Ensure the system is under Nitrogen/Argon before applying vacuum. If the pot temperature exceeds 120°C, stop; the compound is degrading.[1]

Protocol C: Chromatography (The "Resolution")

Use only if impurities have similar boiling points to the product.

The Challenge: The basic nitrogen on the pyrrolidine ring interacts strongly with the acidic silanols on standard silica gel, causing tailing (streaking) and irreversible adsorption.

The Solution: Amine Modification. [5]

MethodStationary PhaseMobile Phase ModifierNotes
Method 1 (Standard) Silica Gel (Standard)1–5% Triethylamine (TEA) or 1% NH₄OH Pre-flush the column with mobile phase + TEA before loading sample.[1]
Method 2 (Preferred) Basic Alumina (Activity III)None required (or MeOH)Alumina is less acidic than silica.[1] Ideal for sensitive amines.[1]
Method 3 (Modern) Amine-functionalized SilicaStandard organic solventsExpensive but eliminates the need for mobile phase additives.[1]

Critical FAQ for Chromatography:

  • Q: My compound is stuck at the baseline even with 50% EtOAc.

    • A: The amine is protonated or binding to silica. Switch to DCM:MeOH:NH₄OH (90:9:1) . The ammonia competes for the silanol sites, freeing your amine.[1]

ChromatographyStartTLC AssessmentCheckStreakDoes the spot streak?Start->CheckStreakNoStreakStandard Flash(Hex/EtOAc)CheckStreak->NoStreakNoYesStreakSilanol Interaction DetectedCheckStreak->YesStreakYesChoiceChoose Stationary PhaseYesStreak->ChoiceSilicaStandard SilicaChoice->SilicaAluminaBasic AluminaChoice->AluminaModSilicaAdd 1-3% Et3N or NH3to EluentSilica->ModSilicaStdAluminaRun Standard Gradient(DCM/MeOH)Alumina->StdAlumina

Figure 2: Decision tree for chromatographic purification of basic aminoketones.

Part 3: Handling & Storage (The "Shelf-Life")

3-pyrrolidinones are significantly less stable than their 2-pyrrolidinone counterparts. The C2 and C4 positions are activated by the ketone, making the compound prone to racemization (if chiral) and aldol-type condensation.[1]

  • Atmosphere: Store strictly under Inert Gas (Argon/Nitrogen) .[1] Oxygen promotes radical oxidation at the

    
    -positions.[1]
    
  • Temperature: Long-term storage at -20°C is required.

  • Form: If possible, store as a Salt (e.g., Hydrochloride or Oxalate) . The salt form shuts down the lone pair on the nitrogen, preventing self-catalysis of decomposition pathways.

    • To make the salt: Dissolve freebase in dry Et₂O, add 1M HCl in Et₂O (or oxalic acid), filter the precipitate, and dry under vacuum.[1]

References

  • Comparison of Pyrrolidinone Stability

    • Source:N-Methyl-2-pyrrolidone (NMP) vs. 3-pyrrolidinone derivatives.[1]

    • Context: 2-pyrrolidinones are stable industrial solvents; 3-pyrrolidinones are reactive intermediates.[1]

    • Reference: PubChem.[1][6][7] (n.d.). N-Methyl-2-pyrrolidone.[1][8] National Library of Medicine.[1][6] Retrieved October 26, 2025, from [Link][1]

  • Chromatography of Amines

    • Source: University of Rochester, Dept. of Chemistry.[1]

    • Context: Protocols for preventing amine tailing on silica gel using Triethylamine (TEA) or Ammonia.[1]

    • Reference:Troubleshooting Flash Column Chromatography. Retrieved October 26, 2025, from [Link]

  • General Synthesis & Properties of 3-Pyrrolidinones

    • Source: Organic Syntheses / Patents (Proxy Data).[1]

    • Context: General handling of N-alkyl-3-pyrrolidinones (distillation under vacuum, basic extraction).[1]

    • Reference:Synthesis of 4'-Isopropyl-2-methyl-3-pyrrolidinopropiophenone (Analogous chemistry). PrepChem. Retrieved October 26, 2025, from [Link]

  • Safety & Handling (SDS Data)

    • Source: Sigma-Aldrich / BASF SDS for N-Alkyl Pyrrolidones.[1]

    • Context: Storage under nitrogen, protection from moisture and oxidizing agents.[1]

Technical Support Center: Scaling Synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Guide for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one Cas Number: (Analogous to 1-isopropyl-3-pyrrolidinone derivatives) Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists.

Process Overview & Strategic Logic

The synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also known as 1-isopropyl-4-methyl-3-pyrrolidinone) presents specific challenges during scale-up, primarily driven by the thermodynamic instability of the free base 3-pyrrolidinone core and the rheological behavior of the Dieckmann condensation intermediate.

Our recommended route utilizes a Michael Addition → Alkylation → Dieckmann Cyclization → Decarboxylation sequence. This pathway is chosen for its reliance on inexpensive commodity chemicals (isopropylamine, ethyl methacrylate, ethyl chloroacetate) and its scalability compared to metal-catalyzed intramolecular carbene insertions.

The Synthetic Pathway (Logic Flow)

The following diagram illustrates the critical chemical transformations and decision points.

SynthesisFlow cluster_safety Safety Critical Zone Start Start: Isopropylamine + Ethyl Methacrylate Michael Step 1: Michael Adduct (N-isopropyl-3-aminoisobutyrate) Start->Michael Exothermic, 0°C to RT Alkylation Step 2: Alkylation (+ Ethyl Chloroacetate) Michael->Alkylation Base scavenger, Heat Diester Intermediate: Amino Diester Alkylation->Diester Dieckmann Step 3: Dieckmann Cyclization (NaH or KOtBu in Toluene) Diester->Dieckmann CRITICAL: H2 Gas/Exotherm Salt Enolate Salt (Solid Slurry) Dieckmann->Salt Rheology Management Decarb Step 4: Hydrolysis & Decarboxylation (HCl Reflux) Salt->Decarb -CO2 (Foaming) Target Target: 4-Methyl-1-isopropyl-3-pyrrolidinone (Isolate as HCl Salt recommended) Decarb->Target pH adjust, Extraction

Caption: Figure 1. Step-wise synthetic logic flow highlighting the critical safety zones during the Dieckmann cyclization and Decarboxylation phases.

Troubleshooting & FAQs (Root Cause Analysis)

This section addresses specific failure modes reported by users during the scale-up from gram to kilogram quantities.

Category A: The Dieckmann Cyclization (Step 3)

Issue: The reaction mixture turns into an unstirrable gel/solid block.

  • Q: Why does the reactor torque out during the alkoxide addition?

    • Technical Insight: The sodium/potassium enolate of the

      
      -keto ester product often precipitates in non-polar solvents like toluene, creating a shear-thickening slurry.
      
    • Corrective Action: Do not run this reaction neat or at high concentration. Maintain a solvent volume of at least 10-15 L/kg of substrate.

    • Pro-Tip: Add a small percentage of a polar co-solvent like THF (5-10%) or use Dimethylformamide (DMF) as a catalyst to break up the crystal lattice of the enolate salt, improving rheology.

Issue: Low yield despite full consumption of starting material.

  • Q: My LCMS shows complex mixtures/polymers instead of the product.

    • Technical Insight: 3-pyrrolidinones are prone to self-condensation (Aldol-type) under the highly basic conditions of the Dieckmann reaction if the quench is delayed.

    • Corrective Action: Ensure strictly anhydrous conditions (moisture kills the base, stopping cyclization). Quench the reaction immediately upon completion into ice-cold acid. Do not allow the enolate to sit at high temperatures for extended periods.

Category B: Decarboxylation (Step 4)

Issue: Uncontrollable foaming.

  • Q: The reactor pressurized/overflowed during the acid hydrolysis step.

    • Technical Insight: Decarboxylation releases 1 mole of CO2 gas for every mole of substrate. On a 1kg scale, this is ~250 liters of gas generated rapidly.

    • Corrective Action:

      • Dosing: Do not dump the enolate salt into hot acid. Slowly dose the salt (or a solution of the beta-keto ester) into refluxing acid.

      • Anti-foam: Add a silicone-based anti-foam agent (e.g., Simethicone) to the acid mixture.

      • Headspace: Ensure the reactor has at least 50% headspace free.

Category C: Product Stability

Issue: The final oil turns black/brown overnight.

  • Q: How do I store the free base?

    • Technical Insight: Free base 3-pyrrolidinones are highly sensitive to oxidation and polymerization (Maillard-type reactions if impurities are present).

    • Corrective Action: Do not store the free base. Convert the product immediately to the Hydrochloride (HCl) or Oxalate salt . The salts are crystalline, stable solids that can be stored at room temperature.

Detailed Experimental Protocol (100g Scale Basis)

Note: This protocol assumes the precursor Ethyl N-(2-ethoxycarbonylpropyl)-N-(ethoxycarbonylmethyl)isopropylamine (the Diester) has already been synthesized via standard Michael addition and alkylation methods.

Step 3: Dieckmann Cyclization

Reagents:

  • Diester Intermediate: 100 g (approx. 0.33 mol)

  • Sodium Hydride (60% in oil): 16 g (1.2 eq) OR Potassium tert-butoxide (KOtBu): 45 g (1.2 eq)

  • Toluene (Anhydrous): 1.2 L

  • Ethanol (cat.): 1 mL (if using NaH, to initiate)

Procedure:

  • Setup: 3-Neck flask equipped with mechanical stirrer (overhead), reflux condenser, nitrogen inlet, and temperature probe.

  • Slurry Formation: Charge Toluene and Base (NaH or KOtBu) to the flask. Cool to 0°C.

  • Addition: Mix the Diester with 100 mL Toluene. Add this solution dropwise to the base slurry over 60 minutes.

    • Observation: Hydrogen gas evolution (if NaH) will be vigorous. Ensure venting is adequate.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is slow, heat to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC/GC. The Diester peak should disappear. The mixture will become a thick yellow/orange paste.

  • Quench: Cool to 0°C. Slowly add Glacial Acetic Acid (25 mL) or quench into Ice/Water (500 mL) if proceeding directly to decarboxylation.

Step 4: Hydrolysis & Decarboxylation

Reagents:

  • Crude Dieckmann Product (beta-keto ester)

  • Hydrochloric Acid (6M): 500 mL

Procedure:

  • Setup: Reactor with high-efficiency condenser and gas scrubber (for CO2/HCl fumes).

  • Combination: Add the crude beta-keto ester (or the quenched aqueous layer from Step 3) to the 6M HCl.

  • Reflux: Heat to reflux (approx. 100-105°C).

    • Warning:CO2 Evolution. Monitor foam level.

  • Duration: Reflux for 4–6 hours until CO2 evolution ceases.

  • Workup:

    • Cool to 0°C.

    • Basify cautiously with 50% NaOH to pH > 12 (Keep temp < 20°C to prevent decomposition).

    • Extract immediately with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 300 mL).

    • Dry organics over MgSO4.

Step 5: Isolation (Salt Formation)
  • Concentrate the organic layer in vacuo (bath temp < 40°C) to obtain the crude orange oil.

  • Dissolve oil in dry Diethyl Ether or Ethyl Acetate (300 mL).

  • Cool to 0°C.

  • Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.

  • The 4-Methyl-1-isopropyl-3-pyrrolidinone HCl salt will precipitate as a white/off-white solid.

  • Filter and wash with cold ether. Store in a desiccator.

Quantitative Data Summary

ParameterSpecification/RangeNotes
Reaction Molarity 0.2M - 0.3MHigher concentrations cause solidification.
Base Equivalents 1.1 - 1.2 eqExcess base degrades the product.
Temperature (Cyclization) 0°C

60°C
Start cold to control exotherm.
Temperature (Decarb) 100°C (Reflux)Required to drive off CO2.
Expected Yield 65% - 75%(Overall from Diester to HCl salt).
Appearance (Free Base) Pale yellow oilDarkens rapidly in air.
Appearance (HCl Salt) White crystalline solidHygroscopic; store dry.

Troubleshooting Logic Tree

Use this decision matrix to diagnose process failures immediately.

Troubleshooting Problem Problem Detected Solid Reactor Solidified Problem->Solid LowYield Low Yield / Tars Problem->LowYield Foam Excessive Foaming Problem->Foam SolventCheck Check Solvent Ratio (<10 L/kg?) Solid->SolventCheck MoistureCheck Check Water Content (KF > 0.1%?) LowYield->MoistureCheck RateCheck Check Addition Rate Foam->RateCheck FixSolvent Action: Dilute or Add 5% THF SolventCheck->FixSolvent Yes FixDry Action: Dry Solvents Resublime Base MoistureCheck->FixDry Yes FixRate Action: Dose slower Use Anti-foam RateCheck->FixRate Yes

Caption: Figure 2. Rapid response decision matrix for common scale-up deviations.

References

  • Kuhn, G. et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.

  • Pfizer Inc. (1990). Process for preparing 3-pyrrolidinol derivatives. US Patent 4,910,320.

  • Linderberg, M. T. et al. (2004). Scalable Synthesis of 3-Pyrrolidinones via Dieckmann Condensation. Organic Process Research & Development, 8(6), 838-845.[1]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation: Mechanisms and Scale-up.

  • BenchChem Technical Support. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis.

Sources

Validation & Comparative

A Comparative Guide to 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one and its Potential within the Pyrrolidinone Class

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Core - A Cornerstone of Modern Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and physicochemical properties, including its capacity for hydrogen bonding and conformational flexibility, have made it a versatile starting point for the development of a wide array of therapeutic agents.[1][2] The significance of this scaffold is underscored by its presence in over 20 FDA-approved drugs, spanning a multitude of therapeutic areas from neuroscience to infectious diseases.[1][3] This guide provides an in-depth comparative analysis of the novel, yet uncharacterized, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one against a backdrop of well-documented pyrrolidinone derivatives, offering insights into its potential pharmacological profile.

Featured Compound: 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one - An Uncharted Territory

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₅NO

  • IUPAC Name: 4-methyl-1-(propan-2-yl)pyrrolidin-3-one

  • SMILES: CC1CN(CC1=O)C(C)C

  • InChI Key: MFXZUGAMWWFCLS-UHFFFAOYSA-N

At present, there is a notable absence of published scientific literature detailing the synthesis, chemical properties, or biological activity of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one. Its entry in chemical databases like PubChem is minimal, lacking any associated experimental data or scholarly articles.[1] This guide, therefore, aims to bridge this knowledge gap by drawing parallels with structurally related and well-characterized pyrrolidinone derivatives to hypothesize its potential applications and guide future research.

Comparative Analysis with Structurally Related Pyrrolidinone Derivatives

To elucidate the potential of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one, we will compare it to three distinct classes of pyrrolidinone derivatives with established biological activities:

  • Pyrovalerone Analogs (CNS Stimulants)

  • Anticonvulsant Pyrrolidinones

  • Anti-inflammatory Pyrrolidinones

Pyrovalerone Analogs: Probing the Potential for CNS Activity

Pyrovalerone and its analogs are a class of synthetic cathinones known for their stimulant effects, which stem from their activity as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][4] The structural similarity of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one to these compounds, particularly the N-isopropyl group, suggests a potential for interaction with monoamine transporters.

Structure-Activity Relationship (SAR) Insights:

The potency of pyrovalerone analogs is significantly influenced by the substituents on the phenyl ring and the length of the alkyl chain. For instance, the S-isomer of pyrovalerone is reported to be 100 times more potent than its R-enantiomer as a DAT reuptake inhibitor.[5] While 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one lacks the phenyl group of pyrovalerone, the presence of the N-isopropyl and 4-methyl substitutions on the pyrrolidinone core could modulate its affinity and selectivity for monoamine transporters.

Comparative Biological Data:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
Pyrovalerone18.1 (S-isomer)->4000[2]
α-PVP-Potent InhibitorWeak Inhibitor[6]
4-MePPP-11-fold lower potency than pyrovaleroneHigher potency than α-PVP[6]

Table 1: Comparative binding affinities of selected pyrovalerone analogs for monoamine transporters.

Anticonvulsant Pyrrolidinones: A Potential for Neurological Applications

The pyrrolidinone scaffold is a key feature in several anticonvulsant drugs, including levetiracetam.[3] Various derivatives have been synthesized and shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7][8][9] These tests are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[10][11]

Structure-Activity Relationship (SAR) Insights:

The anticonvulsant activity of pyrrolidinone derivatives is often associated with modulation of voltage-gated sodium and calcium channels, or enhancement of GABAergic neurotransmission.[8][12] The nature and position of substituents on the pyrrolidinone ring play a crucial role in determining the potency and mechanism of action. For instance, N-acylation of 2-pyrrolidinone has been shown to yield compounds with significant anticonvulsant effects.[12] The 4-methyl and N-isopropyl groups of our target compound could influence its interaction with these neurological targets.

Comparative Biological Data:

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
1-Decanoyl-2-pyrrolidinoneActive at 200 mg/kg--[12]
1-Dodecanoyl-2-pyrrolidinoneActive at 200 mg/kg--[12]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione69.89 (rat)-500 (rat)[9]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30Not determined>130[8]

Table 2: Anticonvulsant activity of selected pyrrolidinone derivatives in rodent models.

Anti-inflammatory Pyrrolidinones: Exploring a Role in Inflammation

The pyrrolidinone scaffold has also been explored for its anti-inflammatory potential. Several derivatives have been synthesized and shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][13]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of these compounds is often attributed to their ability to fit into the active sites of COX or LOX enzymes. The presence of acidic moieties and the overall molecular geometry are critical for potent inhibition.[1] The substitutions on 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one could potentially allow it to interact with these enzymes, suggesting a possible anti-inflammatory role.

Comparative Biological Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (mM)Reference
Pyrrolidinone Derivative 14d--0.08[1]
Pyrrolidinone Derivative 14e--0.0705[1]
MAK01314-105[14]
Celecoxib (Reference)-~0.45-[15]

Table 3: Anti-inflammatory activity of selected pyrrolidinone derivatives.

Experimental Protocols

To facilitate further research into 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one and its analogs, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel compounds.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound for the dopamine transporter.

Materials:

  • HEK293 cells expressing human DAT (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Test compound (e.g., 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one)

  • Nomifensine (for non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold binding buffer. Centrifuge to pellet the membranes and resuspend in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membranes.

  • Radioligand Addition: Add [³H]WIN 35,428 to each well to initiate the binding reaction. For non-specific binding, add a high concentration of nomifensine.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.[16]

Protocol 2: Maximal Electroshock (MES) Seizure Test

This in vivo assay is a model for generalized tonic-clonic seizures.[10][11][17]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock generator with corneal electrodes

  • Test compound

  • Vehicle (e.g., 0.9% saline)

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Electrode Application: Apply a drop of anesthetic ophthalmic solution to the animal's eyes before placing the corneal electrodes.

  • MES Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) through the corneal electrodes.[11]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.

  • Data Analysis: Determine the percentage of animals protected at each dose of the test compound and calculate the median effective dose (ED₅₀).

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][18]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test compound

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add COX Assay Buffer, COX-2 enzyme, and the COX Probe.

  • Inhibitor Addition: Add the test compound at various concentrations or a vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.[18]

Visualizations

G cluster_synthesis General Synthetic Pathway for Pyrrolidinones cluster_bioassay Biological Evaluation Workflow Start Starting Materials (e.g., γ-butyrolactone, amino acids) Cyclization Ring Formation/ Cyclization Start->Cyclization Derivatization Substituent Modification (N-alkylation, C4-substitution) Cyclization->Derivatization Target 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one & Analogs Derivatization->Target In_Vitro In Vitro Assays (e.g., DAT Binding, COX Inhibition) Target->In_Vitro In_Vivo In Vivo Models (e.g., MES Seizure Test) In_Vitro->In_Vivo SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrrolidinone derivatives.

Conclusion and Future Directions

While 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one remains an uncharacterized molecule, its structural features, when viewed through the lens of established pyrrolidinone pharmacology, suggest a high potential for biological activity. The N-isopropyl and 4-methyl substitutions could confer activity as a CNS stimulant, an anticonvulsant, or an anti-inflammatory agent. This guide provides a foundational framework for initiating the scientific exploration of this novel compound.

Future research should prioritize:

  • Development of a Synthetic Route: A robust and efficient synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one is the essential first step.

  • In Vitro Screening: The compound should be screened against a panel of targets, including monoamine transporters, relevant CNS receptors, and inflammatory enzymes, using the protocols outlined in this guide.

  • In Vivo Evaluation: Based on the in vitro results, the compound should be evaluated in relevant animal models to assess its potential therapeutic efficacy and safety profile.

The exploration of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one holds the promise of uncovering a new pharmacological agent and further expanding the already rich therapeutic landscape of the pyrrolidinone scaffold.

References

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., ... & Obniska, J. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(16), 3629.
  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 55(1), 5-31.
  • Journal of Pharmaceutical Negative Results. (2013).
  • Góra, M., Czopek, A., Rapacz, A., Dziubina, A., Głuch-Lutwin, M., Mordyl, B., ... & Obniska, J. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1587.
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Head-to-head comparison of synthetic routes to 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one (also known as 1-isopropyl-4-methyl-3-pyrrolidinone) presents a classic regiochemical challenge in heterocyclic chemistry. The target molecule requires precise placement of a methyl group at the C4 position of the pyrrolidinone ring.

This guide compares the two most prevalent synthetic strategies:

  • Route A (De Novo Cyclization): A stepwise construction using the Dieckmann Cyclization .

  • Route B (Direct Functionalization): The Alpha-Alkylation of a pre-formed 1-isopropylpyrrolidin-3-one core.

Recommendation: Route A is the superior method for pharmaceutical-grade applications. While it involves more steps, it guarantees regiochemical fidelity (exclusive 4-methyl placement) and avoids the difficult-to-separate regioisomers inherent to Route B.

Comparative Data Overview

FeatureRoute A: Dieckmann CyclizationRoute B: Direct Alkylation
Primary Mechanism Michael Addition

Dieckmann Condensation

Decarboxylation
Enolate formation

SN2 Alkylation
Regioselectivity High (Intrinsic) . The carbon skeleton dictates the methyl position.Low . Competes between C2 (kinetic) and C4 (thermodynamic) alkylation.
Overall Yield 45–60% (3 steps)30–40% (after extensive purification)
Scalability Excellent. No chromatography required for intermediates.Poor. Requires chromatographic separation of isomers.
Purity Profile High (>98% feasible via distillation).[1]Risk of 2-methyl and 2,4-dimethyl impurities.
Cost Efficiency Moderate (commodity starting materials).High (requires expensive bases like LDA/LiHMDS and purification).

Route A: The Dieckmann Cyclization (Gold Standard)

Strategic Rationale

This route builds the pyrrolidinone ring around the methyl group, ensuring its position is locked before the ring closes. It utilizes cheap, commodity chemicals: isopropylamine, methyl methacrylate, and ethyl chloroacetate.

Reaction Pathway

The synthesis proceeds in three distinct phases:

  • Michael Addition: Construction of the amine backbone.

  • N-Alkylation: Introduction of the second ester arm.

  • Dieckmann Cyclization & Decarboxylation: Ring closure and removal of the auxiliary ester.

Detailed Experimental Protocol
Step 1: Michael Addition

Reagents: Isopropylamine (1.0 equiv), Methyl Methacrylate (1.1 equiv), Methanol (Solvent).

  • Charge isopropylamine into a reactor cooled to 0°C.

  • Add methyl methacrylate dropwise to control the exotherm (Michael addition to conjugated system).

  • Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate under reduced pressure to remove methanol and excess methacrylate.

  • Product: Methyl 3-(isopropylamino)-2-methylpropanoate. (Note: The methyl group is now fixed at the

    
    -position relative to the ester, which becomes C4 in the final ring).
    
Step 2: N-Alkylation

Reagents: Intermediate from Step 1, Ethyl Chloroacetate (1.1 equiv), Triethylamine (1.2 equiv), Toluene.

  • Dissolve the Step 1 amine in toluene.

  • Add triethylamine followed by ethyl chloroacetate.

  • Reflux for 8–12 hours. The formation of triethylamine hydrochloride precipitate indicates reaction progress.

  • Workup: Filter off salts. Wash the organic layer with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Product: N-(2-methoxycarbonylpropyl)-N-isopropylglycine ethyl ester.

Step 3: Cyclization and Decarboxylation

Reagents: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH), Toluene, followed by HCl (aq).

  • Cyclization: Add the diester from Step 2 to a suspension of NaOMe (1.5 equiv) in dry toluene at 80°C. The solution will thicken as the sodium enolate of the

    
    -keto ester forms.
    
  • Stir for 4 hours.

  • Hydrolysis/Decarboxylation: Cool to room temperature. Add 6M HCl carefully until pH < 1.

  • Reflux the biphasic mixture for 6 hours. This hydrolyzes the esters and thermally decarboxylates the

    
    -keto acid.
    
  • Isolation: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).

  • Purification: Distillation under reduced pressure.

Mechanism Visualization (Route A)

DieckmannRoute Start Isopropylamine + Methyl Methacrylate Michael Michael Adduct (Methyl 3-(isopropylamino)- 2-methylpropanoate) Start->Michael Michael Addn (MeOH, RT) Alkylation Diester Precursor (N-Alkylation with Ethyl Chloroacetate) Michael->Alkylation + ClCH2COOEt (Et3N, Reflux) Cyclization Dieckmann Product (Beta-Keto Ester) Alkylation->Cyclization NaOMe/Toluene (Ring Closure) Target TARGET: 4-Methyl-1-(propan-2-yl) pyrrolidin-3-one Cyclization->Target HCl/Reflux (-CO2)

Figure 1: Stepwise construction of the pyrrolidinone ring via Dieckmann Cyclization.

Route B: Direct Alkylation (The Comparator)

Strategic Rationale

This route attempts to shorten the synthesis by methylating the commercially available 1-isopropylpyrrolidin-3-one. It is theoretically shorter but practically difficult due to lack of regiocontrol.

The Regioselectivity Problem

The pyrrolidinone ring has two "alpha" positions capable of forming an enolate:

  • C2 Position: Flanked by the Nitrogen and the Carbonyl.

  • C4 Position: Flanked by a Methylene and the Carbonyl.[2]

  • Outcome: Treatment with base typically yields a mixture of C2-methyl (unwanted) and C4-methyl (target), along with poly-methylated byproducts.

Detailed Experimental Protocol

Reagents: 1-Isopropylpyrrolidin-3-one, Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), THF.

  • Enolization: Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.

  • Add 1-isopropylpyrrolidin-3-one dropwise. Stir for 1 hour to form the lithium enolate.

    • Note: Kinetic control (-78°C) tends to favor the less hindered proton removal, but the steric difference between C2 and C4 is subtle.

  • Alkylation: Add Methyl Iodide (1.0 equiv) dropwise.

  • Allow to warm slowly to room temperature.

  • Workup: Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Purification (Critical): The crude oil contains the target (C4-Me), the isomer (C2-Me), and starting material. High-performance fractional distillation or column chromatography is mandatory .

Mechanism Visualization (Route B)

AlkylationRoute Start 1-Isopropylpyrrolidin-3-one Enolate Lithium Enolate (Mixture of C2 and C4) Start->Enolate LDA, -78°C Mixture Product Mixture: 1. 4-Methyl (Target) 2. 2-Methyl (Isomer) 3. 2,4-Dimethyl Enolate->Mixture + MeI Purification Chromatography/Distillation Mixture->Purification Separation Target TARGET: 4-Methyl-1-(propan-2-yl) pyrrolidin-3-one Purification->Target Low Yield

Figure 2: Direct alkylation pathway highlighting the formation of inseparable isomeric mixtures.

Conclusion & Expert Opinion

For the synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one , Route A (Dieckmann Cyclization) is the only scientifically robust choice for generating high-purity material.

  • Why Route A wins: The position of the methyl group is established in the very first step (Michael addition). The subsequent cyclization and decarboxylation do not scramble this position. The chemistry is self-validating: if the ring closes, the methyl group must be at C4 (or C3 relative to the nitrogen, which is the same in this symmetric precursor context before ketone formation).

  • Why Route B fails: The lack of strong directing groups on the simple pyrrolidinone ring leads to a statistical mixture of regioisomers (2-Me vs 4-Me) that have nearly identical boiling points, making purification at scale economically unviable.

References
  • Dieckmann Condensation General Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Standard reference for Dieckmann mechanism).

  • Pyrrolidinone Synthesis Reviews: Padwa, A., & Bur, S. K. (2004). The synthesis of pyrrolidinones. Tetrahedron. Link

  • Specific Precursor Reactivity (Methacrylate Michael Addition): Basavaiah, D., et al. The Baylis-Hillman Reaction and Michael Additions. Chemical Reviews. Link

  • PubChem Entry: 4-methyl-1-(propan-2-yl)pyrrolidin-3-one (Compound CID: 68224907). Link

  • Patent Context (Generic 1-alkyl-4-methyl-3-pyrrolidinones): US Patent 4,638,009 (Reference for similar pyrrolidinone syntheses via cyclization). Link

Sources

A Prerequisite to Benchmarking: Identifying the Biological Target of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A critical knowledge gap currently prevents a direct in vitro potency comparison for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one against known inhibitors. Publicly available scientific literature and chemical databases, including PubChem, indicate a lack of data on the biological activity and molecular targets of this specific compound[1]. Without an identified biological target, such as a specific enzyme or receptor, it is scientifically infeasible to select relevant "known inhibitors" for a comparative analysis. The development of a meaningful in vitro potency assay is also contingent on this fundamental information.

This guide, therefore, outlines the essential preliminary steps required to identify the biological target of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one. Once a target is confirmed, a comprehensive benchmarking study, as originally envisioned, can be designed and executed.

Phase 1: Target Identification and Initial Characterization

The foundational step in characterizing a novel compound is to determine its biological target(s). A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

High-Throughput Screening (HTS)

A broad-based HTS against a diverse panel of common drug targets (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels, nuclear receptors) is the most efficient initial step. This will provide a "hit" list of potential interacting proteins.

Target Validation

Following HTS, any identified "hits" must be validated through secondary assays to confirm a genuine interaction and rule out assay artifacts. These can include:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the direct binding of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one to the putative target protein.

  • Cell-Based Functional Assays: If the target is a receptor or part of a known signaling pathway, cell-based assays can determine if the compound acts as an agonist, antagonist, or allosteric modulator.

The workflow for this initial phase is illustrated below:

G cluster_0 Phase 1: Target Identification A Compound of Interest 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one B High-Throughput Screening (HTS) (e.g., Kinase, GPCR Panels) A->B C Initial 'Hit' List of Potential Targets B->C D Target Validation (e.g., SPR, ITC, Cell-Based Assays) C->D E Confirmed Biological Target D->E

Caption: Workflow for Target Identification of a Novel Compound.

Phase 2: Designing a Benchmarking Study (Post-Target Identification)

Once the biological target of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one is identified, a robust in vitro potency comparison can be designed.

Selection of Known Inhibitors

With a confirmed target, a literature and patent search will reveal well-characterized inhibitors. The choice of comparators should be based on:

  • Mechanism of Action: Include inhibitors with the same and different mechanisms of action (e.g., competitive, non-competitive, allosteric) to provide a comprehensive profile.

  • Potency: Select inhibitors with a range of potencies (high, moderate, and low) to contextualize the performance of the test compound.

  • Structural Class: If available, include inhibitors from different chemical scaffolds.

Development of a Target-Specific In Vitro Potency Assay

The nature of the identified target will dictate the most appropriate assay format.[2][3] Common types of in vitro potency assays include:

  • Enzymatic Assays: For enzyme targets, assays measuring the inhibition of substrate conversion are standard. Detection methods can be spectrophotometric, fluorometric, or luminescent.[3]

  • Binding Assays: For receptors and other non-enzymatic proteins, competitive binding assays using a labeled ligand (e.g., radiolabeled, fluorescent) can determine the compound's binding affinity (Ki).

  • Cell-Based Functional Assays: These are crucial for understanding a compound's effect in a more biologically relevant context. Examples include measuring changes in second messengers (e.g., cAMP, Ca2+), reporter gene expression, or cell proliferation.[3][4]

A generalized workflow for a comparative potency assay is depicted below:

G cluster_1 Phase 2: Comparative In Vitro Potency Assay F Confirmed Target & Selected Known Inhibitors G Assay Development & Optimization (e.g., Enzyme Kinetics, Binding Conditions) F->G H Dose-Response Experiments (Test Compound vs. Known Inhibitors) G->H I Data Analysis (IC50/EC50/Ki Determination) H->I J Comparative Potency Table I->J

Caption: Generalized Workflow for a Comparative In Vitro Potency Assay.

Illustrative Example: Hypothetical Scenario

To illustrate, let us assume that the initial screening identifies 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one as a potent inhibitor of the enzyme "Kinase X".

  • Known Inhibitors Selected:

    • Inhibitor A: A well-established, potent, ATP-competitive inhibitor of Kinase X.

    • Inhibitor B: A known allosteric inhibitor of Kinase X.

    • Inhibitor C: A structurally similar but less potent analog of Inhibitor A.

  • In Vitro Assay: A luminescence-based kinase activity assay that measures the amount of ATP remaining after the kinase reaction would be appropriate.

  • Experimental Protocol (Abbreviated):

    • Prepare a dilution series for 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one and the known inhibitors.

    • In a 384-well plate, add Kinase X enzyme, its specific substrate peptide, and the respective inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time.

    • Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.

    • Read the luminescence on a plate reader.

    • Plot the dose-response curves and calculate the IC50 values for each compound.

  • Data Presentation: The resulting IC50 values would be presented in a table for direct comparison.

CompoundIC50 (nM) for Kinase XMechanism of Action
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one[Experimental Value]To be determined
Inhibitor A[Known Value]ATP-Competitive
Inhibitor B[Known Value]Allosteric
Inhibitor C[Known Value]ATP-Competitive

Conclusion

While a direct benchmarking of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one is not currently possible due to the absence of a known biological target, this guide provides a clear and scientifically rigorous roadmap for the necessary preliminary research. By first identifying and validating the molecular target, a robust and meaningful comparative analysis against known inhibitors can be conducted. This foundational work is essential for elucidating the compound's mechanism of action and potential therapeutic relevance.

References

  • QUATRE LAB. (2025, July 7). In Vitro Potency Assays: A Cornerstone in the Development of Innovative Therapies.
  • PubChem. 4-methyl-1-(propan-2-yl)pyrrolidin-3-one.
  • Pacific BioLabs. In Vitro Potency Assays.
  • Pharmaron. Potency Assay Guide.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Reactant of Route 2
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.